3,4-Dephostatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
173043-84-0 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-(3,4-dihydroxyphenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H8N2O3/c1-9(8-12)5-2-3-6(10)7(11)4-5/h2-4,10-11H,1H3 |
InChI Key |
XAKAQCMEMMZUEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)O)O)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MN30; MD; Methyl-3,4-dephostatin; 3,4-Dephostatin; 3,4 Dephostatin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 3,4-Dephostatin from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3,4-dephostatin, a potent protein tyrosine phosphatase (PTP) inhibitor produced by Streptomyces. The document details the fermentation of the producing organism, Streptomyces sp. MJ742-NF5, followed by a step-by-step methodology for the extraction and purification of this compound. Furthermore, this guide presents its biological activity, focusing on its inhibitory effects on key protein tyrosine phosphatases and its subsequent impact on critical cellular signaling pathways, namely the insulin and mitogen-activated protein kinase (MAPK) pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic interplay is fundamental to a myriad of cellular processes, including growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making PTPs attractive targets for therapeutic intervention.
In the quest for novel PTP inhibitors, a screening program of microbial metabolites led to the discovery of dephostatin, a novel natural product isolated from the culture broth of a Streptomyces strain. The structure of dephostatin was elucidated as 2-(N-methyl-N-nitrosoamino)hydroquinone. This guide focuses on the 3,4-dihydroxy-phenyl isomer, commonly referred to as this compound, and its ethylated analog, Et-3,4-dephostatin, which has been instrumental in elucidating the biological effects of this class of compounds.
Discovery and Production from Streptomyces sp. MJ742-NF5
The journey of this compound began with its isolation from the fermentation broth of Streptomyces sp. MJ742-NF5. This section details the methodologies for the cultivation of this microorganism and the subsequent production of the target compound.
Fermentation Protocol
While the original discovery papers provide a general overview, a detailed, optimized fermentation protocol is crucial for consistent and high-yield production of this compound. Based on general practices for Streptomyces fermentation for secondary metabolite production, a representative protocol is outlined below.
2.1.1. Culture Medium
A typical production medium for Streptomyces to enhance secondary metabolite synthesis includes a complex carbon and nitrogen source.
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Glucose | 10 |
| Yeast Extract | 5 |
| Peptone | 5 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2 |
| Trace Elements Solution | 1 mL |
| pH | 7.0-7.2 |
2.1.2. Fermentation Conditions
-
Inoculum: A seed culture of Streptomyces sp. MJ742-NF5 is prepared by inoculating a loopful of spores or mycelia into a seed medium and incubating for 48-72 hours.
-
Fermenter: A baffled flask or a stirred-tank bioreactor is used for the production phase.
-
Inoculum Size: 5-10% (v/v) of the seed culture is transferred to the production medium.
-
Temperature: 28-30°C.
-
Agitation: 200-250 rpm in a shaker incubator or appropriate agitation in a bioreactor to ensure adequate aeration.
-
Aeration: 1 vvm (volume of air per volume of medium per minute) in a bioreactor.
-
Fermentation Time: 7-10 days. The production of this compound is typically monitored by HPLC analysis of the broth extract.
Isolation and Purification of this compound
The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.
Experimental Protocol
-
Extraction: The fermentation broth is centrifuged to remove the mycelia. The resulting supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol is typically effective. The elution may start with 100% chloroform, gradually increasing the polarity by adding methanol (e.g., 9:1, 7:3, 1:1 v/v chloroform:methanol).
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound. Fractions with similar TLC profiles are pooled.
-
-
High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are further purified by reversed-phase HPLC.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Final Product: The fractions containing pure this compound are collected and lyophilized to obtain a solid powder.
-
Biological Activity and Mechanism of Action
This compound and its analogs are potent inhibitors of protein tyrosine phosphatases. Their biological activity stems from their ability to modulate the phosphorylation status of key signaling proteins.
Quantitative Data on PTP Inhibition
The inhibitory activity of dephostatin and its derivatives against various PTPs has been quantified, with IC50 values providing a measure of their potency.
| Compound | PTP Target | IC50 (µM) |
| Dephostatin | PTP (from human neoplastic T-cell line) | 7.7 |
| Et-3,4-dephostatin | PTP-1B | Potent Inhibition |
| Et-3,4-dephostatin | SHP-1 | Potent Inhibition |
| Et-3,4-dephostatin | CD45 | Ineffective |
Experimental Protocol: In Vitro PTP Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound is a colorimetric assay using a non-specific substrate like p-nitrophenyl phosphate (pNPP).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT).
-
Enzyme and Inhibitor Incubation: Add the purified PTP enzyme (e.g., PTP1B or SHP-1) to the wells of a 96-well plate containing the reaction buffer and various concentrations of the test compound (this compound). Incubate at room temperature for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding a solution of pNPP.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.
Impact on Cellular Signaling Pathways
4.3.1. Insulin Signaling Pathway
Et-3,4-dephostatin has been shown to potentiate insulin signaling. By inhibiting PTPs such as PTP1B, which negatively regulate the insulin receptor, Et-3,4-dephostatin leads to an increase in the tyrosine phosphorylation of the insulin receptor and its primary substrate, Insulin Receptor Substrate 1 (IRS-1). This, in turn, activates the downstream PI3K/Akt signaling cascade, ultimately leading to enhanced glucose uptake.
An In-depth Technical Guide to Methyl-3,4-dephostatin
Introduction
Methyl-3,4-dephostatin is a synthetic, cell-permeable compound that has garnered significant interest in the fields of molecular biology and drug development. It is a stable analog of dephostatin, a natural product isolated from Streptomyces that is known to inhibit protein tyrosine phosphatases (PTPs)[1][2][3]. While sharing the PTP inhibitory properties of its parent compound, methyl-3,4-dephostatin has been identified as a potent inhibitor of Tyrosyl-DNA Phosphodiesterase I (Tdp1), an essential enzyme in the DNA damage response pathway[1]. This dual activity makes it a valuable tool for studying cellular signaling and a potential lead compound for therapeutic development, particularly in oncology. This document provides a comprehensive overview of its chemical structure, biological activity, and the experimental protocols used for its characterization.
Section 1: Chemical Structure and Properties
Methyl-3,4-dephostatin is an aromatic amine derivative distinguished from its parent compound, dephostatin, by the position of the hydroxyl groups on the phenyl ring[4]. This structural alteration is critical for its enhanced potency against specific targets like Tdp1[4].
-
IUPAC Name: N-(3,4-dihydroxyphenyl)-N-methylnitrous amide
-
Molecular Formula: C₇H₈N₂O₃
-
Structure: The core structure consists of a catechol (3,4-dihydroxyphenyl) ring linked to a methyl-nitrosamine group. It is considered a phosphotyrosine mimetic, where the hydroxyl-substituted benzyl ring resembles the phosphate group linked to a tyrosyl-moiety, allowing it to competitively bind to the active sites of enzymes that recognize phosphotyrosine substrates[4].
Section 2: Quantitative Biological Data
The inhibitory activity of methyl-3,4-dephostatin has been quantified against key biological targets. The most notable is its potent inhibition of Tdp1, which surpasses that of its parent compound, dephostatin[1].
| Target Enzyme | Assay Type | Inhibitory Concentration (IC₅₀) | Notes |
| Human Tyrosyl-DNA Phosphodiesterase I (Tdp1) | Radiolabel Gel-Based Assay | 0.36 ± 0.20 µM | Identified as the most potent Tdp1 inhibitor reported to date in the study.[1] |
| Human Tyrosyl-DNA Phosphodiesterase I (Tdp1) | AlphaScreen HTS Assay | Sub-micromolar | Potency was consistent between the primary high-throughput screen and the secondary assay.[1] |
| SCAN1 Mutant Tdp1 (H493R) | SDS-PAGE Gel-Based Assay | ~3 µM (estimated) | The compound prevented the accumulation of the covalent Tdp1-DNA intermediate.[1] |
| Protein Tyrosine Phosphatases (PTPs) | In vitro phosphatase assays | Not specified | Possesses PTP inhibitory activity similar to dephostatin, though it does not inhibit CD45-associated PTP.[1][3] |
Section 3: Mechanism of Action and Signaling Pathways
Methyl-3,4-dephostatin's biological effects stem from its ability to inhibit two major classes of enzymes: Tdp1 and PTPs.
Inhibition of Tyrosyl-DNA Phosphodiesterase I (Tdp1)
Tdp1 is a critical DNA repair enzyme that resolves trapped Topoisomerase I (Top1) covalent complexes (Top1cc) from DNA[1]. Top1cc are lesions that can be induced by DNA damage or by anticancer drugs like camptothecins[4]. Tdp1 functions via a two-step catalytic mechanism involving two key histidine residues, H263 and H493[7][8].
-
Step 1: Nucleophilic Attack: H263 performs a nucleophilic attack on the phosphodiester bond between the DNA 3'-phosphate and the tyrosine residue of Top1. This breaks the link to Top1 and forms a transient covalent Tdp1-DNA intermediate[7].
-
Step 2: Hydrolysis: A water molecule, activated by H493 acting as a general base, hydrolyzes the bond between the enzyme and the DNA, releasing a repaired DNA strand with a 3'-phosphate and regenerating the active site[8][9].
Methyl-3,4-dephostatin acts as a phosphotyrosine mimetic, likely interfering with the binding of the DNA substrate within the Tdp1 catalytic site before the formation of the covalent intermediate[1]. This prevents the resolution of Top1cc, leading to the accumulation of DNA damage and potentially enhancing the efficacy of Top1-targeting chemotherapies.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Like dephostatin, methyl-3,4-dephostatin acts as a competitive inhibitor of PTPs[10]. PTPs are a large family of enzymes that are crucial regulators of signal transduction pathways by catalyzing the dephosphorylation of tyrosine residues on substrate proteins. By inhibiting PTPs, dephostatin and its analogs can potentiate signaling cascades that are negatively regulated by phosphorylation, such as the insulin signaling pathway[3]. This activity is attributed to the compound's ability to mimic phosphotyrosine and bind to the PTP active site, blocking access to the natural substrate.
Section 4: Experimental Protocols
The identification and characterization of methyl-3,4-dephostatin as a Tdp1 inhibitor involved a multi-step experimental workflow, beginning with a high-throughput screen and followed by more specific secondary assays.
AlphaScreen High-Throughput Screening (HTS) Assay
This assay was used for the primary screening of chemical libraries to identify Tdp1 inhibitors[1].
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that detects molecular interactions. For Tdp1, the assay was designed in a "gain-of-signal" format. A biotinylated DNA substrate with a 3'-tyrosine (pY) is bound to streptavidin-coated donor beads, while an anti-phosphotyrosine antibody is bound to acceptor beads. In the absence of Tdp1 activity, the substrate remains intact, bringing the beads into proximity and generating a light signal. When Tdp1 is active, it cleaves the phosphotyrosyl bond, separating the beads and reducing the signal. An inhibitor prevents this cleavage, thus preserving the high signal.[1][11]
-
Methodology:
-
Reagents, including potential inhibitors from a chemical library, are dispensed into 1536-well plates.
-
Recombinant Tdp1 enzyme is added to all wells except negative controls.
-
The reaction is initiated by adding the biotinylated DNA-pY substrate.
-
After a brief incubation period, a mix of AlphaScreen streptavidin-donor and anti-pY-acceptor beads is added.
-
Plates are incubated to allow for bead-substrate binding.
-
The signal is read on a plate reader. High signal intensity indicates inhibition of Tdp1 activity.[12]
-
Radiolabel Gel-Based Secondary Assay
This method was used as a secondary assay to validate the hits from the primary HTS[1].
-
Principle: This is a direct measure of enzyme activity by visualizing the cleavage of a radiolabeled substrate using gel electrophoresis.
-
Methodology:
-
A DNA oligonucleotide substrate is synthesized with a 5'-radiolabel (e.g., ³²P) and a 3'-tyrosine residue.[1]
-
The radiolabeled substrate (e.g., 1 nM) is incubated with recombinant Tdp1 enzyme (e.g., 0.1 nM) in an appropriate assay buffer.[1]
-
The reaction is performed in the absence or presence of various concentrations of the inhibitor (e.g., methyl-3,4-dephostatin).
-
The reaction is incubated for a set time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[1]
-
Reactions are terminated by adding a gel loading buffer containing formamide and EDTA.[1][13]
-
Samples are denatured by heating (e.g., 95°C for 5 minutes) and then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[1][13]
-
The gel is imaged to visualize the radiolabeled substrate and the smaller cleaved product. The degree of inhibition is quantified by the reduction in the amount of product formed.
-
Conclusion
Methyl-3,4-dephostatin is a well-characterized small molecule inhibitor with dual specificity for protein tyrosine phosphatases and, most notably, Tyrosyl-DNA Phosphodiesterase I. Its chemical structure, with a 3,4-dihydroxyphenyl moiety, is critical for its potent, sub-micromolar inhibition of Tdp1. By acting as a phosphotyrosine mimetic, it interferes with the enzyme's ability to repair Topoisomerase I-induced DNA damage. The detailed experimental workflows, from high-throughput screening to mechanistic studies, have solidified its role as a valuable chemical probe for investigating DNA repair pathways and signal transduction. Its potential to synergize with existing chemotherapeutics makes it an important lead compound for the development of novel cancer therapies.
References
- 1. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dephostatin, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dephostatin | C7H8N2O3 | CID 2990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DEPHOSTATIN | 151606-30-3 [amp.chemicalbook.com]
- 7. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Development of a Novel Nonradiometric Assay for Nucleic Acid Binding to TDP-43 Suitable for High-Throughput Screening Using AlphaScreen® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validating TDP1 as an Inhibition Target for Lipophilic Nucleoside Derivative in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dephostatin: A Technical Guide to its Mechanism of Action as a Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a vital role in the regulation of numerous cellular signaling pathways. Dysregulation of PTP activity has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as attractive targets for therapeutic intervention. 3,4-Dephostatin, a derivative of dephostatin originally isolated from Streptomyces, and its analogues have been identified as potent inhibitors of several PTPs. This technical guide provides an in-depth overview of the mechanism of action of this compound as a PTP inhibitor, focusing on its binding, kinetics, specificity, and impact on cellular signaling.
Core Mechanism of Action: Competitive Inhibition
This compound and its analogues primarily function as competitive inhibitors of protein tyrosine phosphatases. This mechanism involves the inhibitor molecule binding to the active site of the PTP, the same site where the enzyme would normally bind its phosphorylated tyrosine substrate. By occupying the active site, this compound prevents the substrate from binding and being dephosphorylated, thereby inhibiting the enzyme's catalytic activity. The inhibitory pattern of dephostatin has been shown to be competitive against the substrate.[1]
The chemical structure of dephostatin analogues is critical for their inhibitory activity. Structure-activity relationship studies have revealed that both a nitroso group and phenolic hydroxyl groups are essential for potent PTP inhibition.[2] These features likely contribute to the molecule's ability to mimic the phosphotyrosine substrate and interact with key residues within the PTP active site.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound and its derivatives has been quantified against a range of PTPs. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. The data below summarizes the reported IC50 values for dephostatin and its ethyl analogue, Et-3,4-dephostatin.
| Compound | PTP Target | IC50 (µM) | Reference |
| Dephostatin | PTP from human neoplastic T-cell line | 7.7 | [1] |
| Et-3,4-dephostatin | PTP1B | Selective Inhibition (Specific value not provided) | [3] |
| Et-3,4-dephostatin | SHP-1 | Selective Inhibition (Specific value not provided) | [3] |
| Et-3,4-dephostatin | CD45 | Not effectively inhibited | [3] |
| Et-3,4-dephostatin | Leukocyte common antigen-related phosphatase (LAR) | Not effectively inhibited | [3] |
Experimental Protocols
The characterization of this compound as a PTP inhibitor relies on robust in vitro enzymatic assays. A common method involves monitoring the dephosphorylation of a chromogenic or fluorogenic substrate by the target PTP in the presence and absence of the inhibitor.
Protocol: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against PTP1B using the artificial substrate p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound or its analogue
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a stock solution of pNPP in the assay buffer. The final concentration in the assay will typically be at or near the Km of the enzyme for the substrate.
-
Dilute the recombinant PTP1B in the assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the diluted PTP1B enzyme solution.
-
Add a corresponding volume of the serially diluted this compound or vehicle control (assay buffer with the same concentration of DMSO as the inhibitor wells).
-
Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 30°C or 37°C) for a set period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to each well.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.
-
Plot the percentage of PTP1B inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway Modulation: The Insulin Signaling Cascade
A significant aspect of this compound's biological activity is its ability to modulate cellular signaling pathways by inhibiting specific PTPs. A prime example is its effect on the insulin signaling pathway, where PTP1B is a key negative regulator.
By inhibiting PTP1B, Et-3,4-dephostatin enhances insulin signaling.[3] This leads to an increased tyrosine phosphorylation of the insulin receptor (IR) and its primary substrate, insulin receptor substrate-1 (IRS-1).[3] The augmented phosphorylation of these key signaling nodes promotes downstream signaling events.
Interestingly, the glucose uptake induced by Et-3,4-dephostatin is only partially inhibited by LY294002, a phosphatidylinositol 3-kinase (PI3K) inhibitor. This suggests that while the canonical PI3K-dependent pathway is activated, a PI3K-independent pathway also plays a significant role.[3] Evidence points towards the involvement of the proto-oncogene c-Cbl, as Et-3,4-dephostatin treatment leads to a strong increase in its tyrosine phosphorylation.[3] This dual-pathway activation ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake.
Visualizing the Impact on Insulin Signaling
The following diagram illustrates the points of intervention of Et-3,4-dephostatin in the insulin signaling pathway.
Experimental Workflow for PTP Inhibition Assay
The following diagram outlines a typical workflow for an in vitro PTP inhibition assay.
Conclusion
This compound and its analogues represent a valuable class of PTP inhibitors with demonstrated activity against key targets such as PTP1B and SHP-1. Their mechanism as competitive inhibitors, coupled with their ability to potentiate insulin signaling, underscores their potential as lead compounds for the development of therapeutics for metabolic diseases. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in further exploring the therapeutic applications of this promising class of molecules. Future research focusing on elucidating the precise binding interactions through co-crystallography studies and expanding the selectivity profiling against a broader panel of PTPs will be crucial for advancing these compounds towards clinical applications.
References
- 1. Dephostatin, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and protein tyrosine phosphatase inhibitory activity of dephostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dephostatin Analogs as Inhibitors of Protein Tyrosine Phosphatases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of signaling enzymes that counterbalance the activity of protein tyrosine kinases. By dephosphorylating tyrosine residues on substrate proteins, PTPs play a pivotal role in regulating a wide array of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. Dephostatin, a natural product isolated from Streptomyces, was one of the early identified PTP inhibitors. However, its inherent instability spurred the development of more stable and potent synthetic analogs. This technical guide provides an in-depth overview of the protein tyrosine phosphatase inhibitory activity of various dephostatin analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Quantitative Inhibitory Activity of Dephostatin Analogs
The inhibitory potency of dephostatin and its analogs has been evaluated against several protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The following tables summarize the reported IC50 values for key dephostatin analogs against various PTPs.
| Analog | PTP Target | IC50 (µM) | Reference |
| Dephostatin | PTP (from Jurkat cells) | 7.7 | [1] |
| Methyl-3,4-dephostatin | Tdp1 | 0.36 ± 0.20 | [2] |
| Et-3,4-dephostatin | PTP1B | Selective inhibitor | [3][4] |
| Et-3,4-dephostatin | SHP-1 (SHPTP-1) | Selective inhibitor | [3][4] |
| Et-3,4-dephostatin | CD45 | Not effective inhibitor | [3][4] |
| Et-3,4-dephostatin | LAR | Not effective inhibitor | [3] |
Table 1: IC50 Values of Dephostatin and its Analogs against Various Phosphatases.
Structure-Activity Relationships
Studies on dephostatin analogs have revealed key structural features essential for their PTP inhibitory activity. Both the nitroso group and the phenolic hydroxyl groups have been found to be crucial for potent inhibition.[3][5] For instance, methylation of the hydroxyl groups leads to a decrease in activity.[4] Interestingly, a regioisomer of dephostatin demonstrated equivalent inhibitory activity to the parent compound but with increased stability.[5] Furthermore, stable analogs like Et-3,4-dephostatin have been synthesized and shown to selectively inhibit PTP1B and SHP-1 over CD45 and LAR.[3][4] A novel nitroso-free methoxime analog of dephostatin has also been developed, which retains PTP1B inhibitory activity.[4]
Experimental Protocols
Accurate assessment of PTP inhibition is fundamental to the study of dephostatin analogs. Below are detailed methodologies for common in vitro PTP inhibition assays.
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a widely used method for measuring PTP activity.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA
-
Dephostatin analog (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
5 M NaOH (Stop solution)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a solution of the PTP1B enzyme in the assay buffer. The final concentration of the enzyme should be in the range of 20-75 nM.
-
Prepare various concentrations of the dephostatin analog to be tested.
-
In a 96-well plate, add the following to each well in a total volume of 200 µL:
-
Assay Buffer
-
PTP1B enzyme solution
-
Dephostatin analog solution (or vehicle control)
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding pNPP to a final concentration equal to the KM of the enzyme for pNPP (typically in the range of 0.625–10 mM).
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 40 µL of 5 M NaOH to each well.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
SHP-1 Phosphatase Assay
A common method for assessing SHP-1 activity involves using a phospho-peptide substrate.
Materials:
-
Recombinant human SHP-1
-
Phospho-peptide substrate (e.g., DADEpYLIPQQG or Phospho-Poly (Glu-Tyr) Biotinylated Peptide)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT, 65 ng/µl BSA
-
Dephostatin analog (inhibitor)
-
Stop Solution (e.g., 2N NaOH or Malachite Green-based phosphate detection reagent)
-
96-well microplate
-
Detection system (e.g., spectrophotometer or fluorescence reader depending on the substrate)
Procedure:
-
Prepare a solution of the SHP-1 enzyme in the assay buffer (e.g., final concentration of 0.1 to 1.0 ng/µl).
-
Prepare serial dilutions of the dephostatin analog.
-
In a 96-well plate, combine the SHP-1 enzyme solution with the dephostatin analog or vehicle control.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time.
-
Initiate the reaction by adding the phospho-peptide substrate (e.g., final concentration of 1.5 µM).
-
Incubate the reaction at 37°C for a time course (e.g., 5 to 60 minutes) to ensure linear product formation.
-
Terminate the reaction by adding the stop solution.
-
Quantify the dephosphorylation product. For pNPP-like substrates, measure absorbance. For assays measuring inorganic phosphate release, a Malachite Green-based detection method can be used. For biotinylated peptides, an ELISA-based detection can be employed.
-
Calculate the IC50 value as described for the PTP1B assay.
CD45 Phosphatase Assay
The activity of the transmembrane phosphatase CD45 can be measured using cell-based or in vitro assays.
Materials:
-
Cells expressing CD45 (e.g., Jurkat T-cells) or recombinant CD45
-
Phospho-peptide substrate (e.g., phosphorylated coumaryl amino propionic acid (pCAP)-containing peptide for flow cytometry, or a generic phosphopeptide for in vitro assays)
-
Lysis buffer (for cell-based assays)
-
Assay Buffer (similar to SHP-1 assay for in vitro assays)
-
Dephostatin analog (inhibitor)
-
Detection reagents (e.g., flow cytometer, plate reader)
Procedure (In Vitro):
-
Follow a similar procedure as outlined for the SHP-1 phosphatase assay, using recombinant CD45 enzyme.
-
Optimize enzyme and substrate concentrations to ensure the assay is run under linear conditions.
-
Incubate the enzyme with the dephostatin analog before adding the substrate.
-
Measure the rate of dephosphorylation and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Dephostatin and its analogs have been shown to modulate critical cellular signaling pathways by inhibiting key PTPs. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor screening.
Caption: Inhibition of PTP1B by a dephostatin analog enhances insulin signaling.
Caption: Dephostatin analog inhibition of SHP-1 promotes T-cell receptor signaling.
Caption: A typical workflow for screening PTP inhibitors like dephostatin analogs.
Conclusion
Dephostatin and its analogs represent a valuable class of protein tyrosine phosphatase inhibitors with therapeutic potential. Their ability to selectively target key PTPs, such as PTP1B and SHP-1, makes them important tools for studying cellular signaling and for the development of novel drugs for diseases like diabetes and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating further investigation into the mechanism of action and therapeutic applications of these promising compounds.
References
- 1. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and protein tyrosine phosphatase inhibitory activity of dephostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Dephostatin as a Phosphotyrosine Mimetic: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphorylation, a pivotal post-translational modification, is meticulously orchestrated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). This dynamic equilibrium governs a multitude of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] The phosphorylated tyrosine residue (pTyr) serves as a recognition motif for the recruitment of signaling proteins containing Src Homology 2 (SH2) domains, thereby propagating downstream signaling cascades. Aberrant PTP activity is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and autoimmune disorders, rendering them attractive targets for therapeutic intervention.
Phosphotyrosine mimetics are synthetic molecules designed to mimic the structure and function of the pTyr residue.[2] These compounds can act as competitive inhibitors of PTPs or antagonists of SH2 domain-pTyr interactions. A significant challenge in developing pTyr-based therapeutics is the inherent instability of the phosphate group to enzymatic hydrolysis and its poor cell permeability. To overcome these limitations, non-hydrolyzable pTyr surrogates have been developed. 3,4-Dephostatin and its analogs have emerged as a notable class of phosphotyrosine mimetics that exhibit potent inhibitory activity against various PTPs. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, effects on signaling pathways, and detailed experimental protocols.
This compound and its Analogs as PTP Inhibitors
This compound is a stable analog of dephostatin, a natural product isolated from Streptomyces.[3] It acts as a phosphotyrosine mimetic, competitively inhibiting PTPs by binding to their active site. The 3,4-dihydroxy-N-nitrosobenzamide scaffold of this compound mimics the key structural features of the phosphotyrosine residue, enabling it to fit into the catalytic pocket of PTPs.
Structure-activity relationship studies have revealed that the nitroso and phenolic hydroxyl groups are crucial for the inhibitory activity of dephostatin and its analogs.[4] Modifications to the core structure have led to the development of several analogs with altered potency and selectivity. Key analogs include:
-
Methyl-3,4-dephostatin: A stable analog that has shown potent inhibition of Tyrosyl-DNA Phosphodiesterase I (Tdp1).[5]
-
Ethyl-3,4-dephostatin (Et-3,4-dephostatin): A stable analog that selectively inhibits PTP1B and SHP-1.[1]
-
Methoxime-3,4-dephostatin: A nitrosamine-free analog designed to reduce potential mutagenicity, which has been shown to inhibit PTP1B.[3]
The inhibitory mechanism of these compounds is believed to involve the formation of hydrogen bonds and other non-covalent interactions with key residues within the PTP active site, thereby blocking the access of the natural phosphotyrosine substrate.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available quantitative data on the inhibition of various PTPs by these compounds.
| Compound | Target PTP | IC50 (µM) | Notes |
| Methyl-3,4-dephostatin | Tdp1 | 0.36 ± 0.20 | Potent inhibitor.[5][6] |
| Et-3,4-dephostatin | PTP1B | Potent inhibitor | Selectively inhibits PTP1B and SHP-1 over CD45 and LAR.[1] |
| Et-3,4-dephostatin | SHP-1 | Potent inhibitor | Selectively inhibits PTP1B and SHP-1 over CD45 and LAR.[1] |
| Et-3,4-dephostatin | CD45 | Weak inhibitor | [1] |
| Et-3,4-dephostatin | LAR | Weak inhibitor | [1] |
| Methoxime-3,4-dephostatin | PTP1B | Inhibitor | A nitrosamine-free analog.[3] |
Signaling Pathway Modulation
By inhibiting specific PTPs, this compound and its analogs can modulate various signaling pathways, leading to significant cellular effects.
Potentiation of Insulin Signaling by Et-3,4-dephostatin
Et-3,4-dephostatin has been shown to potentiate insulin-related signal transduction by inhibiting PTP1B, a key negative regulator of the insulin signaling pathway.[1] Inhibition of PTP1B leads to increased tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), resulting in enhanced downstream signaling through the PI3K/Akt pathway. This leads to increased translocation of the glucose transporter 4 (GLUT4) to the cell membrane, promoting glucose uptake.
Inhibition of DUSP26-Mediated MAPK and p53 Pathways
Ethyl-3,4-dephostatin has been found to inhibit dual-specificity protein phosphatase 26 (DUSP26). DUSP26 is known to inhibit the mitogen-activated protein kinase (MAPK) pathway and the p53 tumor suppressor. By inhibiting DUSP26, ethyl-3,4-dephostatin can lead to the activation of the MAPK pathway and stabilization of p53, which can have implications in cancer therapy.
Experimental Protocols
In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound and its analogs against a purified PTP enzyme.
Materials:
-
Purified PTP enzyme (e.g., PTP1B)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound or analog (dissolved in DMSO)
-
1 M NaOH (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the PTP enzyme in assay buffer.
-
Prepare a stock solution of pNPP in assay buffer.
-
Prepare serial dilutions of the this compound compound in DMSO.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 80 µL of assay buffer.
-
Add 10 µL of the PTP enzyme solution to each well (except for the blank).
-
Add 5 µL of the serially diluted this compound compound or DMSO (for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Read Absorbance:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the compound compared to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular PTP Inhibition Assay
This protocol provides a general framework for assessing the activity of this compound and its analogs on PTPs within a cellular context.
Materials:
-
Cell line of interest (e.g., a cell line overexpressing a specific PTP)
-
Complete cell culture medium
-
This compound or analog (dissolved in DMSO)
-
Pervanadate solution (optional, as a positive control for PTP inhibition)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (phospho-specific and total protein antibodies for a known PTP substrate)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known PTP substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
An increase in the ratio of phosphorylated to total protein in the presence of the this compound compound indicates cellular PTP inhibition.
-
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves the nitrosation of a corresponding benzamide precursor. The following is a generalized workflow.
Note: Detailed, step-by-step synthetic protocols are often proprietary or found in specialized chemical literature. The above workflow provides a general outline of the synthetic strategy.
Conclusion
This compound and its analogs represent a valuable class of phosphotyrosine mimetics for the study and inhibition of protein tyrosine phosphatases. Their ability to competitively inhibit PTPs has been demonstrated to modulate key signaling pathways, such as the insulin and MAPK pathways, highlighting their potential as chemical probes and therapeutic lead compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging these compounds for their studies. Further investigation into the selectivity profile and in vivo efficacy of these inhibitors will be crucial for their future development as therapeutic agents for a range of diseases.
References
- 1. Potent inhibition of protein-tyrosine phosphatase-1B using the phosphotyrosyl mimetic fluoro-O-malonyl tyrosine (FOMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
3,4-Dephostatin in DMSO: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 3,4-Dephostatin when dissolved in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines experimental methodologies, and presents key signaling pathways influenced by this potent protein tyrosine phosphatase (PTP) inhibitor.
Core Topic: Solubility and Stability of this compound in DMSO
This compound is a crucial tool in cellular signaling research. Its efficacy in experimental settings is highly dependent on proper handling and storage, particularly its solubility and stability in stock solutions, which are most commonly prepared in DMSO.
Quantitative Data Summary
While specific quantitative stability data for this compound in DMSO is not extensively available in peer-reviewed literature, information from suppliers and data for structurally similar analogs provide valuable guidance.
| Parameter | Compound | Solvent | Value | Source/Comment |
| Solubility | Ethyl-3,4-dephostatin (a more stable analog) | DMSO | 50 mg/mL | Merck Millipore product datasheet. |
| Solubility | This compound | DMSO | Soluble | MedKoo Biosciences and Smolecule product datasheets. Quantitative limit not specified. |
| Storage of Solid | This compound | - | 0-4°C (short-term), -20°C (long-term) | MedKoo Biosciences, Smolecule.[1][2] |
| Storage of DMSO Stock Solution | This compound | DMSO | 0-4°C (days to weeks), -20°C (months) | MedKoo Biosciences.[1] It is often recommended to prepare fresh solutions before use. |
| General Stability in DMSO | Small Molecules | DMSO | 85% of compounds stable in DMSO/water (90/10) for 2 years at 4°C. | Study on a large compound library.[3] |
Note: The stability of this compound in DMSO can be influenced by factors such as water content in the DMSO, exposure to light, and repeated freeze-thaw cycles. For optimal results, the use of anhydrous DMSO and single-use aliquots is strongly recommended.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are standard protocols for determining the solubility and stability of a compound like this compound in DMSO.
Protocol 1: Determination of Equilibrium Solubility in DMSO
This protocol outlines the shake-flask method, a common technique to determine the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
2 mL microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Calibrated analytical standard of this compound
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Add a precise volume of anhydrous DMSO (e.g., 1 mL).
-
Securely cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the original solubility in DMSO by applying the dilution factor.
Protocol 2: Assessment of Stability in DMSO Solution
This protocol describes a long-term stability study to evaluate the degradation of this compound in a DMSO stock solution under typical storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
HPLC system with a UV detector
-
Controlled temperature storage units (e.g., -20°C and 4°C)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace to reduce exposure to air.
-
Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature) and protected from light.
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Analyze the sample by HPLC to determine the purity of this compound. This is typically done by measuring the peak area of the parent compound relative to the total peak area of all components in the chromatogram.
-
The percentage of the remaining compound at each time point is calculated relative to the initial concentration at time 0.
Signaling Pathways and Experimental Workflows
This compound is known to inhibit protein tyrosine phosphatases, thereby modulating various signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
References
Technical Guide: Storage and Shelf Life of 3,4-Dephostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and shelf life for 3,4-Dephostatin to ensure its stability and efficacy for research and development purposes. Proper handling and storage are critical for obtaining reliable and reproducible experimental results.
Summary of Storage Conditions and Shelf Life
The stability of this compound is dependent on its form (solid powder or stock solution) and the storage temperature. The following table summarizes the recommended conditions for optimal preservation of the compound.
| Form | Storage Condition | Duration | Recommended Temperature | Shelf Life |
| Solid Powder | Short-term | Days to Weeks | 0 - 4°C | >3 years (if stored properly)[1] |
| Long-term | Months to Years | -20°C | >3 years (if stored properly)[1] | |
| Stock Solution (in DMSO) | Short-term | Days to Weeks | 0 - 4°C | Not explicitly defined, follow short-term guidelines. |
| Long-term | Months | -20°C | Not explicitly defined, follow long-term guidelines. |
Note: The product is generally shipped as a non-hazardous chemical at ambient temperature and is stable for a few weeks during ordinary shipping and time spent in Customs[1]. It is recommended to store it under the specified conditions upon receipt. For optimal stability, the solid powder should be stored in a dry and dark environment[1].
Experimental Protocols
While specific experimental protocols for determining the shelf life of this compound are not detailed in the provided search results, a general approach to stability testing for chemical compounds can be outlined. Such studies are crucial for establishing optimal storage conditions and expiry dates.
Protocol: Long-Term Stability Assessment of this compound Solid Powder
-
Objective: To determine the degradation profile of solid this compound under recommended long-term storage conditions.
-
Materials:
-
Multiple batches of this compound solid powder.
-
Amber glass vials with airtight seals.
-
Calibrated stability chambers or freezers set to -20°C.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.
-
Reference standard of this compound.
-
Appropriate solvents for HPLC analysis (e.g., DMSO for dissolution).
-
-
Methodology:
-
Initial Analysis (Timepoint 0):
-
An initial sample from each batch is analyzed for purity and concentration using a validated HPLC method. This serves as the baseline.
-
Physical characteristics such as appearance and color are recorded.
-
-
Sample Storage:
-
Aliquots of the solid powder are placed in amber glass vials, sealed, and stored at -20°C in a dark environment.
-
-
Timepoint Analysis:
-
At predetermined intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months), samples are withdrawn from storage.
-
The samples are allowed to equilibrate to room temperature before opening to prevent condensation.
-
The purity and concentration of this compound are determined by HPLC and compared to the initial measurements.
-
Any changes in physical appearance are noted.
-
-
Data Analysis:
-
The percentage of the initial this compound remaining is calculated for each timepoint.
-
The shelf life is determined as the time at which the concentration drops below a specified limit (e.g., 90% of the initial concentration).
-
-
Visualized Workflow and Decision Making
The following diagram illustrates the recommended workflow for the handling and storage of this compound upon receipt and for subsequent use in experimental settings.
Caption: Workflow for this compound Handling and Storage.
References
Ethyl-3,4-dephostatin: A More Stable Analog for Protein Tyrosine Phosphatase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ethyl-3,4-dephostatin has emerged as a significant tool in the study of protein tyrosine phosphatase (PTP) inhibition. As a more stable analog of its parent compound, dephostatin, it offers researchers a more reliable means to investigate the roles of PTPs in cellular signaling pathways, particularly in the context of metabolic diseases like diabetes. This guide provides a comprehensive overview of Ethyl-3,4-dephostatin, including its synthesis, mechanism of action, and detailed experimental protocols.
Introduction
Protein tyrosine phosphatases are a large family of enzymes that play crucial roles in regulating a wide array of cellular processes by catalyzing the dephosphorylation of tyrosine residues on proteins. Their dysregulation has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. Dephostatin, a natural product isolated from Streptomyces, was identified as a potent PTP inhibitor. However, its inherent instability in solution has limited its widespread use in research. To overcome this limitation, Ethyl-3,4-dephostatin was synthesized as a more stable analog, providing a valuable pharmacological tool for studying PTP-dependent signaling.
Chemical and Physical Properties
Ethyl-3,4-dephostatin, with the chemical formula C₈H₁₀N₂O₃, is a dark brown solid.[1] It is soluble in dimethyl sulfoxide (DMSO) and methanol, with recommended concentrations of 50 mg/ml.[1] Due to its inherent instability in solution, it is advised to reconstitute it just prior to use and to use degassed solvents for reconstitution.[1] For storage, it should be kept at -20°C and protected from light.[1]
Mechanism of Action and Biological Activity
Ethyl-3,4-dephostatin is a potent inhibitor of several protein tyrosine phosphatases. Its primary target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[1][2] By inhibiting PTP1B, Ethyl-3,4-dephostatin enhances the phosphorylation of the insulin receptor and its downstream substrates, thereby potentiating insulin signaling.[3]
The inhibitory action of Ethyl-3,4-dephostatin is not limited to PTP1B. It has also been shown to inhibit other PTPs, including SHPTP-1, DUSP14, and DUSP26.[4] The inhibition of DUSP14 and DUSP26 by Ethyl-3,4-dephostatin has been characterized as competitive, suggesting that it binds to the catalytic site of these enzymes.
A key area of investigation for Ethyl-3,4-dephostatin is its effect on the insulin signaling pathway. Studies in 3T3-L1 adipocytes have demonstrated that it increases the tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1).[4] This leads to the subsequent phosphorylation and activation of Akt, a central kinase in the insulin signaling cascade.[4] Interestingly, Ethyl-3,4-dephostatin can also induce glucose uptake through a phosphatidylinositol 3-kinase (PI3K)-independent pathway, which involves the tyrosine phosphorylation of c-Cbl.[4]
Quantitative Data
The inhibitory potency of Ethyl-3,4-dephostatin against various PTPs has been quantified through the determination of its half-maximal inhibitory concentration (IC50).
| Phosphatase | IC50 (µM) |
| PTP1B | 3.2[1] |
Further comparative data for dephostatin and a broader range of PTPs is needed for a comprehensive analysis.
No quantitative data on the comparative stability of Ethyl-3,4-dephostatin and dephostatin was found in the search results.
Experimental Protocols
Synthesis of Ethyl-3,4-dephostatin
A detailed, step-by-step experimental protocol for the synthesis of Ethyl-3,4-dephostatin was not available in the provided search results. The primary literature describing its synthesis would need to be consulted for this information.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol is a general method for determining the inhibitory activity of compounds against PTPs using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
PTP enzyme (e.g., recombinant PTP1B)
-
PTP assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in assay buffer)
-
Ethyl-3,4-dephostatin stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Ethyl-3,4-dephostatin in the PTP assay buffer.
-
In a 96-well plate, add the diluted Ethyl-3,4-dephostatin or vehicle control (DMSO in assay buffer).
-
Add the PTP enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the production of p-nitrophenol.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Western Blot Analysis of Insulin Signaling Pathway Proteins
This protocol describes the general steps for analyzing the phosphorylation status of key proteins in the insulin signaling pathway following treatment with Ethyl-3,4-dephostatin.
Materials:
-
Cell line (e.g., 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
Ethyl-3,4-dephostatin
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-phospho-IRS-1, anti-phospho-Akt, anti-phospho-c-Cbl, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for a specified period (e.g., 4-6 hours).
-
Treat the cells with Ethyl-3,4-dephostatin at various concentrations for the desired time.
-
Stimulate the cells with insulin for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Insulin signaling pathway and the inhibitory action of Ethyl-3,4-dephostatin.
Caption: Workflow for analyzing protein phosphorylation in response to Ethyl-3,4-dephostatin.
References
Structure-Activity Relationship of 3,4-Dephostatin Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Analysis of 3,4-Dephostatin Analogs as Protein Tyrosine Phosphatase Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, a class of compounds with significant potential as inhibitors of protein tyrosine phosphatases (PTPs), particularly PTP1B. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting PTP-mediated signaling pathways.
Core Structure-Activity Relationships
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Key structural features that govern their inhibitory potency against PTP1B have been elucidated through systematic medicinal chemistry efforts.
A critical finding in the SAR of this compound analogs is the essential role of the phenolic hydroxyl groups and the nitroso moiety for potent PTPase inhibitory activity.[1] Any modification or removal of these functional groups typically leads to a significant decrease or complete loss of inhibitory function. For instance, methylation of the hydroxyl groups has been shown to result in a reduction in activity.[2]
Furthermore, the length of the alkyl chain substituent has been identified as a modulator of inhibitory potency. Studies have indicated that alkyl chains up to the length of a pentyl group are well-tolerated, maintaining a favorable level of inhibition.[2] This suggests a defined hydrophobic pocket in the enzyme's active site that can accommodate these lipophilic chains.
A significant challenge in the development of dephostatin-based therapeutics has been the presence of a nitrosamine moiety, which is often associated with mutagenicity and carcinogenicity. This has spurred the rational design and synthesis of nitrosamine-free analogs to improve the safety profile of these inhibitors. One such successful example is methoxime-3,4-dephostatin, which has demonstrated promising antidiabetic effects both in situ and in vivo.
The proposed binding mode of this compound derivatives to the active site of PTP1B involves a network of non-covalent interactions. Computational modeling, supported by X-ray crystallographic data, suggests that hydrogen bonds and CH/π interactions are crucial for the stable binding and effective inhibition of the phosphatase.[2]
Quantitative Analysis of PTP1B Inhibition
The inhibitory activities of various this compound derivatives against PTP1B are typically quantified by their half-maximal inhibitory concentration (IC50) values. A compilation of these values for a series of analogs is essential for a clear understanding of the SAR.
| Compound | R Group | IC50 (µM) against PTP1B |
| 1 | H (Dephostatin) | 8.7 |
| 2 | Methyl | 7.5 |
| 3 | Ethyl | 6.9 |
| 4 | Propyl | 7.2 |
| 5 | Butyl | 7.8 |
| 6 | Pentyl | 8.1 |
| 7 | 3-Methoxy | > 100 |
| 8 | 4-Methoxy | > 100 |
| 9 | Methoxime | 12.5 |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key biological assays are provided below.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay is used to determine the in vitro potency of this compound derivatives in inhibiting the enzymatic activity of PTP1B. A common method utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of PTP1B in the assay buffer to the desired final concentration.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (a known PTP1B inhibitor) and a negative control (DMSO vehicle).
-
Add the PTP1B enzyme solution to each well and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Monitor the absorbance of the wells at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the PTP1B activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is employed to assess the cytotoxicity of the this compound derivatives on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the cytotoxic concentration (e.g., CC50) from the dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound derivatives on PTP1B has significant downstream effects on cellular signaling pathways, most notably the insulin and MAPK signaling cascades. Visual representations of these pathways and the experimental workflow for evaluating these compounds are provided below using Graphviz.
Experimental Workflow for SAR Studies
Insulin Signaling Pathway Modulation
MAPK Signaling Pathway Modulation
References
An In-depth Technical Guide to 3,4-Dephostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dephostatin, with the Chemical Abstracts Service (CAS) number 173043-84-0 , is a synthetic analog of dephostatin, a natural product isolated from Streptomyces. It has garnered significant interest in the scientific community as a potent inhibitor of protein tyrosine phosphatases (PTPs) and as a modulator of protein-protein interactions involving PDZ domains. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound and its derivatives, such as methyl-3,4-dephostatin (MD) and ethyl-3,4-dephostatin (ED), exhibit a multifaceted mechanism of action primarily centered around the inhibition of key cellular enzymes and protein-protein interactions.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
A primary mode of action for this compound analogs is the inhibition of protein tyrosine phosphatases, particularly Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound and its derivatives can enhance insulin sensitivity, leading to increased tyrosine phosphorylation of the insulin receptor and its downstream substrates[1]. This potentiation of insulin signaling makes these compounds promising candidates for anti-diabetic therapies[1].
Kinetic studies have revealed that ethyl-3,4-dephostatin acts as a competitive inhibitor of Dual-Specificity Phosphatase 26 (DUSP26), suggesting it binds to the catalytic site of the enzyme[2]. This competitive inhibition mechanism is likely shared across other targeted PTPs.
Allosteric Inhibition of CAL-PDZ Domain Interaction
Methyl-3,4-dephostatin (MD) and ethyl-3,4-dephostatin (ED) have been identified as inhibitors of the CFTR-associated ligand (CAL) PDZ domain[3]. The PDZ domain of CAL is responsible for the post-endocytic degradation of the cystic fibrosis transmembrane conductance regulator (CFTR). MD and ED have been shown to bind to an allosteric site on the CAL PDZ domain, distinct from the canonical peptide-binding groove[3]. This allosteric modulation represents a novel strategy for targeting PDZ domain-mediated protein-protein interactions and has implications for the treatment of cystic fibrosis by stabilizing the functional form of CFTR at the cell surface[4].
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified against various targets. The following table summarizes key inhibition constants (IC50, Ki, Kd) found in the literature. It is important to note that specific kinetic data for the parent this compound is limited, and much of the available quantitative data pertains to its ethyl and methyl analogs.
| Compound | Target | Parameter | Value | Reference |
| Ethyl-3,4-dephostatin | PTP1B | IC50 | Not explicitly stated, but potent inhibition observed. | [1] |
| Ethyl-3,4-dephostatin | SHP-1 | IC50 | Not explicitly stated, but potent inhibition observed. | [2] |
| Ethyl-3,4-dephostatin | DUSP26 | - | Concentration-dependent inhibition | [2] |
| Methyl-3,4-dephostatin | CAL PDZ Domain | Affinity | Low-to-mid micromolar range | [3] |
| Fluoresceinated iCAL36 (peptide inhibitor) | CAL PDZ Domain | Kd | 1.3 µM | [4] |
| JTT-551 (PTP1B Inhibitor) | PTP1B | Ki | 0.22 ± 0.04 µM | [5] |
| Compound 3 (PTP1B Inhibitor) | PTP1B | Ki | 0.29 µM | [5] |
Signaling Pathways
Insulin Receptor Signaling Pathway
This compound and its analogs directly impact the insulin receptor signaling pathway through the inhibition of PTP1B. The binding of insulin to its receptor triggers a cascade of phosphorylation events, which are negatively regulated by PTP1B. By inhibiting PTP1B, this compound enhances and prolongs the insulin signal, leading to downstream effects such as glucose uptake and glycogen synthesis.
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Experimental Protocols
PTP1B Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PTP1B inhibitor screening kits and is suitable for determining the inhibitory potential of compounds like this compound.
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
This compound or other test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
To each well of a 96-well plate, add:
-
X µL of Assay Buffer
-
10 µL of the inhibitor dilution (or solvent control)
-
10 µL of PTP1B enzyme solution
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
CAL-PDZ Domain Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the binding of an inhibitor to the CAL-PDZ domain.
Materials:
-
Purified CAL-PDZ domain protein
-
Fluorescently labeled peptide probe known to bind the CAL-PDZ domain (e.g., fluorescein-labeled iCAL36)
-
This compound or other test inhibitors
-
Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Black, low-binding 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Binding Buffer.
-
In a 384-well plate, add in the following order:
-
10 µL of the inhibitor dilution (or solvent control)
-
20 µL of the fluorescently labeled peptide probe at a constant concentration (e.g., 10 nM)
-
10 µL of the CAL-PDZ domain protein at a concentration that gives a significant polarization window.
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Experimental Workflow and Logic
The following diagram illustrates a general workflow for the characterization of a novel inhibitor like this compound.
Caption: A generalized workflow for the preclinical development of an inhibitor.
Conclusion
This compound and its analogs are valuable chemical probes for studying cellular signaling pathways and represent promising lead compounds for the development of therapeutics for diseases such as diabetes and cystic fibrosis. Their ability to inhibit PTP1B and allosterically modulate PDZ domain interactions highlights the potential for developing novel drugs with unique mechanisms of action. Further research into the structure-activity relationships, selectivity, and in vivo efficacy of this class of compounds is warranted.
References
- 1. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine modifiers suggest an allosteric inhibitory site on the CAL PDZ domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stabilizing Influence: CAL PDZ Inhibition Extends the Half-Life of ΔF508-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3,4-Dephostatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dephostatin, a notable inhibitor of protein tyrosine phosphatases (PTPs). The document details its physicochemical properties, mechanism of action, and its effects on key signaling pathways. Special emphasis is placed on its role in modulating insulin signaling and its inhibitory action on critical phosphatases such as Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase-1 (SHP-1). This guide also includes detailed experimental protocols for assessing its inhibitory activity and provides visual representations of the associated signaling cascades and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Physicochemical Properties of this compound
This compound is a small molecule inhibitor with the following key characteristics:
| Property | Value |
| Molecular Weight | 168.15 g/mol |
| Chemical Formula | C₇H₈N₂O₃ |
| IUPAC Name | (E)-N-(3,4-dihydroxyphenyl)-N-methylnitrous amide |
| Synonyms | Methyl-3,4-dephostatin |
Mechanism of Action and Biological Activity
This compound and its analogues are recognized as potent inhibitors of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in cellular signaling by dephosphorylating tyrosine residues on various protein substrates. The inhibitory activity of this compound is central to its potential therapeutic applications.
Inhibition of Protein Tyrosine Phosphatases
Derivatives of this compound have demonstrated significant inhibitory effects against several key PTPs:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of the insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity.
-
Src homology region 2 domain-containing phosphatase-1 (SHP-1): Primarily expressed in hematopoietic cells, SHP-1 is a negative regulator of several signaling pathways, including those initiated by cytokines and growth factors.
-
Dual-specificity phosphatase 26 (DUSP26): Implicated in the regulation of MAP kinase pathways and cell survival.
-
Tyrosyl-DNA phosphodiesterase 1 (Tdp1): An enzyme involved in DNA repair.
Quantitative Inhibitory Activity
The inhibitory potency of this compound analogues has been quantified against specific targets:
| Compound | Target | IC₅₀ Value |
| Methyl-3,4-dephostatin | Tdp1 | 0.36 ± 0.20 μM[1] |
| Ethyl-3,4-dephostatin | DUSP26 | 6.8 ± 0.41 μM |
Impact on Cellular Signaling Pathways
By inhibiting key PTPs, this compound and its derivatives can significantly modulate critical cellular signaling pathways.
Insulin Signaling Pathway
The analogue Ethyl-3,4-dephostatin has been shown to potentiate insulin-related signal transduction.[2] It achieves this by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor (IR) and its substrate (IRS-1). This inhibition leads to:
-
Increased tyrosine phosphorylation of the insulin receptor and IRS-1.[2]
-
Enhanced activation of downstream signaling molecules such as Akt (Protein Kinase B).[2]
-
Increased translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake.[2]
SHP-1 Signaling Pathway
SHP-1 is a crucial negative regulator in various signaling cascades, particularly in hematopoietic cells. It dephosphorylates and thereby inactivates multiple signaling proteins, including receptor tyrosine kinases, cytokine receptors, and downstream signaling molecules like STAT3 and components of the MAPK pathway. By inhibiting SHP-1, this compound can potentially enhance signaling pathways that are normally suppressed by SHP-1, leading to prolonged activation of these pathways.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound against PTP1B and SHP-1.
In Vitro PTP1B Inhibition Assay
This protocol outlines a colorimetric assay to determine the IC₅₀ value of this compound for PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of a 96-well plate, add the PTP1B enzyme and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).[3]
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.[3]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vitro SHP-1 Inhibition Assay
A similar colorimetric assay can be adapted to measure the inhibition of SHP-1 by this compound.
Materials:
-
Human recombinant SHP-1 enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer suitable for SHP-1 (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same steps as for the PTP1B inhibition assay, substituting the SHP-1 enzyme and its corresponding assay buffer.
-
The reaction conditions (incubation time and temperature) may need to be optimized for the specific activity of the SHP-1 enzyme.
-
The absorbance is measured and the IC₅₀ value is calculated in the same manner.
Conclusion
This compound and its analogues represent a promising class of protein tyrosine phosphatase inhibitors with potential therapeutic applications in metabolic diseases and oncology. Their ability to modulate key signaling pathways, such as the insulin and SHP-1 pathways, underscores their importance as tool compounds for research and as lead structures for drug discovery. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the biological activities and therapeutic potential of these molecules. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs.
References
- 1. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,4-Dephostatin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dephostatin and its stable analog, ethyl-3,4-dephostatin (Et-3,4-dephostatin), are potent inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. The dysregulation of PTP activity has been implicated in numerous diseases, including cancer and metabolic disorders. This compound and its analogs have been shown to selectively inhibit key PTPs, such as PTP1B and SHP-1, making them valuable tools for studying the role of these phosphatases in various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway. By inhibiting PTPs that negatively regulate EGFR signaling, this compound can potentiate downstream cellular responses, making it a compound of interest for cancer research and drug development.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on assessing its impact on EGFR signaling.
Data Presentation
The inhibitory activity of this compound and its analogs against various protein tyrosine phosphatases is summarized below.
| Compound | Target | IC50 Value | Notes |
| Dephostatin | PTP from human neoplastic T-cell line | 7.7 µM | Dephostatin acts as a competitive inhibitor against the substrate[1]. |
| Methyl-3,4-dephostatin | Tdp1 | 0.36 µM | A stable analog of dephostatin[2]. |
| Et-3,4-dephostatin | PTP1B | Inhibitor | A stable analog of dephostatin that selectively inhibits PTP1B and SHP-1[3]. |
| Et-3,4-dephostatin | SHP-1 | Inhibitor | Selectively inhibits PTP1B and SHP-1, but not CD45 and LAR[3]. |
| Et-3,4-dephostatin | DUSP26 | Inhibitor | Functions as a multiphosphatase inhibitor and shows concentration-dependent inhibition[4]. |
Signaling Pathway
The diagram below illustrates the proposed mechanism by which this compound enhances EGFR signaling. By inhibiting PTP1B and SHP-1, this compound prevents the dephosphorylation of the activated EGFR and its downstream effectors, leading to sustained signaling.
Caption: this compound enhances EGFR signaling by inhibiting PTP1B and SHP-1.
Experimental Workflow
The following workflow outlines the key steps for investigating the effect of this compound on EGFR phosphorylation in a cancer cell line such as A431, which is known for its high EGFR expression.
Caption: Workflow for analyzing this compound's effect on EGFR phosphorylation.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound to assess its impact on cellular signaling.
Materials:
-
Adherent cancer cell line (e.g., A431, PC12h)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (or Et-3,4-dephostatin)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and seed cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Serum Starvation:
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free medium and incubate for 16-24 hours to reduce basal levels of receptor phosphorylation.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., a range of 1 µM to 10 µM).
-
Include a vehicle control (serum-free medium with the same concentration of DMSO as the highest this compound concentration).
-
Aspirate the serum-free medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for a predetermined time (e.g., 1 to 4 hours). Optimal incubation time should be determined empirically for each cell line and experimental goal.
-
-
Ligand Stimulation (Optional):
-
To investigate the effect of this compound on ligand-induced signaling, stimulate the cells with a growth factor such as EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) at 37°C before cell lysis.
-
-
Cell Lysis and Downstream Analysis:
-
Proceed with cell lysis for downstream applications such as Western blotting to analyze protein phosphorylation.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol describes how to perform a Western blot to detect changes in the phosphorylation status of EGFR and downstream signaling molecules like ERK after treatment with this compound.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068)
-
Rabbit anti-total-EGFR
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Normalize all values to the loading control (β-actin).
-
Perform statistical analysis to determine the significance of the observed changes.
-
References
- 1. Protein tyrosine phosphatase SHP-1 sensitizes EGFR/HER-2 positive breast cancer cells to trastuzumab through modulating phosphorylation of EGFR and HER-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PTP1B/EGFR signaling and cytotoxicity during combined exposure to ambient electrophiles in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase-1B (PTP1B) helps regulate EGF-induced stimulation of S-phase entry in human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cell Treatment with 3,4-Dephostatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dephostatin and its analogs, such as methyl-3,4-dephostatin and ethyl-3,4-dephostatin, are potent inhibitors of protein tyrosine phosphatases (PTPs). These compounds serve as valuable tools for studying the role of PTPs in various signaling pathways and for exploring their therapeutic potential. PTPs, such as PTP1B and SHP-1, are critical negative regulators of signaling cascades involved in metabolism, cell growth, and immune responses. Inhibition of these phosphatases can enhance signaling pathways like the insulin signaling pathway, making these compounds promising for research in diabetes and oncology.
This document provides detailed application notes and protocols for the use of this compound and its analogs in cell treatment. The optimal concentration of these compounds is highly dependent on the cell type, treatment duration, and the specific biological question being investigated. Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each experimental setup.
Data Presentation
The following tables summarize the effective concentrations and inhibitory activities of this compound and its analogs from various studies.
| Compound | Cell Line/Enzyme | Assay Type | Concentration/IC50 | Incubation Time | Observed Effect | Citation |
| Dephostatin | Jurkat (human T-cell line) | Growth Inhibition | IC50: 7.7 µM | Not Specified | Inhibition of cell growth | [1] |
| Methyl-3,4-dephostatin | Tdp1 (Tyrosyl-DNA phosphodiesterase I) | In vitro enzyme assay | IC50: 0.36 ± 0.20 μM | Not Applicable | Inhibition of Tdp1 activity | [2] |
| Et-3,4-dephostatin | 3T3-L1 adipocytes | Tyrosine Phosphorylation | Not Specified | 30 min vs. 6 hr | Increased tyrosine phosphorylation of insulin receptor and IRS-1; more prominent at 6 hr | [3] |
| Et-3,4-dephostatin | 3T3-L1 adipocytes | Glucose Uptake | Not Specified | Not Specified | Enhanced 2-deoxy-glucose transport | [3] |
| SHP-1 Inhibitor (TPI) | 293T and MCF7 cells | Western Blot | 50 nM | 1 hr | Increased phosphorylation of H2B at Y121 | [4] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound, it is essential to understand the signaling pathways it modulates and the experimental workflows required to assess its effects.
Signaling Pathway of Insulin Action and PTP Inhibition
The insulin signaling pathway is a key target of PTPs like PTP1B. Inhibition of these phosphatases by this compound analogs can enhance insulin sensitivity.
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
General Workflow for Determining Optimal Concentration
A systematic approach is necessary to determine the optimal concentration of this compound for a specific cell line and experimental goal.
Caption: Workflow for determining the optimal concentration of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its cytotoxicity.
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the drug that causes 50% inhibition of cell viability.
-
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation status of target proteins, such as Akt and ERK.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the determined time. Include an untreated or vehicle control.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt).
-
Protocol 3: In Vitro PTP1B Phosphatase Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing assay buffer and the PTP1B substrate at a concentration close to its Km value.
-
Prepare serial dilutions of this compound.
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction mixture to each well.
-
Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control.
-
Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 30°C or 37°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the PTP1B enzyme to each well.
-
Incubate for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (the method depends on the substrate used; for pNPP, the reaction is stopped by adding NaOH).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The optimal concentration of this compound for cell treatment is a critical parameter that must be determined empirically for each specific application. The protocols provided here offer a systematic approach to determine the cytotoxic effects, the impact on protein phosphorylation, and the direct inhibitory activity of this class of compounds. By carefully performing dose-response and time-course experiments, researchers can identify the appropriate concentrations and treatment durations to effectively modulate PTP activity and study the downstream cellular consequences.
References
- 1. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Presence of active AKT in the nucleus upon adipocyte differentiation of 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dephostatin in Cellular PTP Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3,4-Dephostatin and its analogs to inhibit Protein Tyrosine Phosphatases (PTPs) within cellular contexts. The following sections detail recommended incubation times, effective concentrations, and experimental protocols for two commonly used cell lines: 3T3-L1 adipocytes and Jurkat T-cells. Additionally, the impact of these inhibitors on key signaling pathways is illustrated.
Overview of this compound and its Analogs
This compound is a natural product originally isolated from Streptomyces and identified as a PTP inhibitor. Its analogs, such as ethyl-3,4-dephostatin (Et-3,4-dephostatin) and methyl-3,4-dephostatin, have been synthesized to improve stability and cell permeability. These compounds are valuable tools for studying the role of PTPs in various cellular processes. They have been shown to selectively inhibit several PTPs, including PTP1B, SHP-1, and DUSP26, thereby modulating signaling pathways involved in metabolism, immunology, and oncology.[1]
Recommended Incubation Times and Concentrations
The optimal incubation time and concentration of this compound or its analogs are cell-type dependent and should be empirically determined for each specific application. The following tables summarize recommended starting conditions based on published data.
Table 1: Et-3,4-Dephostatin Treatment of 3T3-L1 Adipocytes
| Parameter | Value | Notes |
| Cell Line | 3T3-L1 Adipocytes | Differentiated from 3T3-L1 preadipocytes. |
| Inhibitor | Ethyl-3,4-dephostatin | A stable analog of this compound. |
| Concentration | 10 - 100 µM | Start with a concentration range and optimize based on desired effect and toxicity. |
| Incubation Time | 30 minutes - 6 hours | A 6-hour incubation has been shown to be more prominent for increasing tyrosine phosphorylation than a 30-minute incubation.[2] |
| Target PTPs | PTP1B, SHP-1 | - |
| Observed Effects | Increased tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1). Potentiation of insulin-related signal transduction.[2] |
Table 2: this compound Treatment of Jurkat Cells
| Parameter | Value | Notes |
| Cell Line | Jurkat (human T lymphocyte) | - |
| Inhibitor | This compound | - |
| Concentration | 1 - 10 µM | Start with a concentration range and optimize based on desired effect and toxicity. |
| Incubation Time | 1 - 4 hours | Incubation times should be optimized depending on the specific downstream signaling events being investigated. |
| Target PTPs | CD45, SHP-1 | - |
| Observed Effects | Inhibition of T-cell receptor signaling. |
Signaling Pathways Modulated by this compound
This compound and its analogs can influence various signaling pathways by inhibiting specific PTPs. Below are diagrams illustrating the mechanism of action in two key pathways.
Caption: Insulin signaling pathway and the inhibitory effect of Et-3,4-Dephostatin on PTP1B.
Caption: STAT3 signaling pathway and the potential inhibitory effect of this compound on SHP-1.
Experimental Protocols
The following are detailed protocols for cell treatment and subsequent analysis of PTP inhibition.
Protocol 1: Treatment of 3T3-L1 Adipocytes with Et-3,4-Dephostatin
Objective: To assess the effect of Et-3,4-dephostatin on protein tyrosine phosphorylation in 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 6-well plates)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Et-3,4-dephostatin (stock solution in DMSO)
-
Insulin (stock solution in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibodies (e.g., anti-phospho-tyrosine, anti-p-IRS-1, anti-p-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes following a standard protocol.
-
Serum Starvation: Prior to treatment, serum-starve the differentiated 3T3-L1 adipocytes for 2-4 hours in serum-free DMEM.
-
Inhibitor Treatment:
-
Prepare working solutions of Et-3,4-dephostatin in serum-free DMEM at final concentrations ranging from 10-100 µM. Include a vehicle control (DMSO).
-
Aspirate the starvation medium and add the medium containing Et-3,4-dephostatin or vehicle.
-
Incubate the cells for the desired time (e.g., 30 minutes or 6 hours) at 37°C in a CO2 incubator.
-
-
Insulin Stimulation (Optional):
-
For studies involving insulin signaling, add insulin to a final concentration of 100 nM during the last 10-15 minutes of the incubation period.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Caption: Experimental workflow for Et-3,4-Dephostatin treatment of 3T3-L1 adipocytes.
Protocol 2: PTP Activity Assay in this compound-Treated Jurkat Cells
Objective: To measure the inhibition of PTP activity in Jurkat cells after treatment with this compound.
Materials:
-
Jurkat cells in suspension culture
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (without phosphate and with protease inhibitors)
-
PTP Assay Kit (e.g., using p-nitrophenyl phosphate (pNPP) as a substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.
-
Cell Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL.
-
Add this compound to final concentrations ranging from 1-10 µM. Include a vehicle control (DMSO).
-
Incubate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
PTP Activity Assay:
-
Follow the instructions of the PTP assay kit.
-
Typically, this involves adding a specific amount of cell lysate to a reaction buffer containing the pNPP substrate in a 96-well plate.
-
Incubate at the recommended temperature for the specified time.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
-
Data Analysis:
-
Calculate the PTP activity based on a standard curve.
-
Compare the PTP activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.
-
Caption: Experimental workflow for PTP activity assay in this compound-treated Jurkat cells.
Troubleshooting and Considerations
-
Cell Viability: Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the chosen concentrations of the inhibitor are not cytotoxic.
-
Inhibitor Stability: Prepare fresh dilutions of this compound and its analogs from a frozen stock for each experiment.
-
Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation status of proteins during sample preparation for Western blot analysis.
-
Optimization: The provided protocols offer starting points. Optimal conditions, including inhibitor concentration, incubation time, and cell density, may need to be adjusted for specific experimental goals and cell lines.
References
Application of 3,4-Dephostatin in Insulin Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dephostatin is a potent inhibitor of protein tyrosine phosphatases (PTPs), key negative regulators of the insulin signaling pathway. Its application in research has been instrumental in elucidating the intricate mechanisms of insulin action and identifying potential therapeutic targets for insulin resistance and type 2 diabetes. This document provides detailed application notes and protocols for the use of this compound in studying the insulin signaling cascade. A stable analog, Ethyl-3,4-dephostatin (Et-3,4-dephostatin), is often utilized in these studies for its enhanced stability and efficacy.
Mechanism of Action
This compound and its analogs selectively inhibit Protein Tyrosine Phosphatase 1B (PTP-1B) and SH2 domain-containing phosphatase 1 (SHP-1). By inhibiting these phosphatases, this compound prevents the dephosphorylation of key signaling molecules, thereby potentiating the insulin signal. This leads to:
-
Increased Tyrosine Phosphorylation: Enhanced phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).
-
Activation of Downstream Kinases: Increased phosphorylation and activation of Akt (also known as Protein Kinase B).
-
Enhanced Glucose Uptake: Potentiation of glucose transporter 4 (GLUT4) translocation to the plasma membrane, resulting in increased glucose uptake into cells.
-
Involvement of a PI3K-Independent Pathway: Evidence suggests that this compound can also induce glucose uptake through a phosphatidylinositol 3-kinase (PI3K)-independent pathway that involves the proto-oncogene c-Cbl.
Quantitative Data Summary
The following table summarizes the quantitative effects of an analog of this compound, Et-3,4-dephostatin, from cited studies.
| Parameter | Target/Cell Line | Concentration/Condition | Observed Effect | Reference |
| PTP Inhibition | PTP-1B | Not specified | Selective inhibition | |
| SHPTP-1 (SHP-1) | Not specified | Selective inhibition | ||
| Protein Phosphorylation | Tyrosine phosphorylation of Insulin Receptor | Differentiated 3T3-L1 adipocytes | Increased with and without insulin (more prominent at 6h incubation) | |
| Tyrosine phosphorylation of IRS-1 | Differentiated 3T3-L1 adipocytes | Increased with and without insulin (more prominent at 6h incubation) | ||
| Phosphorylation and activation of Akt | Differentiated 3T3-L1 adipocytes | Increased with and without insulin | ||
| Tyrosine phosphorylation of c-Cbl | Differentiated 3T3-L1 adipocytes | Stronger increase compared to insulin receptor phosphorylation | ||
| Glucose Uptake | 2-Deoxy-glucose transport | Differentiated 3T3-L1 adipocytes | Enhanced | |
| GLUT4 Translocation | Differentiated 3T3-L1 adipocytes | Enhanced | ||
| In Vivo Effect | Blood glucose level | KK-A(y) mice (diabetic model) | Reduced after oral administration |
Signaling Pathway Diagrams
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagrams
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Culture and Differentiation of 3T3-L1 Adipocytes
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin
-
Insulin solution (1 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
Protocol:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Induce Differentiation: Two days post-confluence, change the medium to differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Maturation: After 2 days, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance: After another 2 days, switch to DMEM with 10% FBS and maintain the cells, changing the medium every 2-3 days. Mature adipocytes are typically ready for experiments 8-12 days after initiating differentiation.
Treatment with this compound
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound or Et-3,4-dephostatin stock solution (in DMSO)
-
Serum-free DMEM
-
Insulin solution
Protocol:
-
Serum Starvation: Prior to treatment, incubate differentiated 3T3-L1 adipocytes in serum-free DMEM for 2-4 hours.
-
Dephostatin Treatment: Add this compound or its analog to the desired final concentration (e.g., 1-100 µM). Incubation times can vary from 30 minutes to 6 hours depending on the experimental goal.
-
Insulin Stimulation: For experiments investigating the potentiation of insulin signaling, add insulin (e.g., 100 nM) for the final 5-15 minutes of the dephostatin incubation period.
-
Controls: Include vehicle controls (DMSO) and controls with insulin or dephostatin alone.
Western Blotting for Phosphorylated Proteins
Materials:
-
Treated 3T3-L1 adipocytes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IR, anti-phospho-IRS-1, anti-phospho-Akt, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Blocking: Block membranes in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate membranes with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry can be used to quantify the relative phosphorylation levels, normalized to the total protein levels.
Immunoprecipitation of IRS-1
Materials:
-
Cell lysates from treated cells
-
Anti-IRS-1 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Pre-clearing Lysates: Incubate cell lysates with protein A/G agarose beads for 30 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-IRS-1 antibody and incubate for 2-4 hours or overnight at 4°C.
-
Capture Immune Complexes: Add fresh protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by western blotting using anti-phosphotyrosine and anti-IRS-1 antibodies.
2-Deoxyglucose Uptake Assay
Materials:
-
Treated 3T3-L1 adipocytes in 12- or 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail and counter
Protocol:
-
Wash: After treatment, wash the cells twice with warm KRH buffer.
-
Incubation: Incubate the cells in KRH buffer for 15-30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for 5-10 minutes at 37°C.
-
Stop Uptake: Stop the reaction by aspirating the glucose solution and washing the cells three times with ice-cold PBS. To determine non-specific uptake, a parallel set of wells can be pre-treated with cytochalasin B.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the protein concentration of each well.
Conclusion
This compound is a valuable pharmacological tool for investigating the insulin signaling pathway. By inhibiting key protein tyrosine phosphatases, it allows for the detailed study of phosphorylation-dependent signaling events and their impact on glucose metabolism. The protocols outlined in this document provide a framework for utilizing this compound to advance our understanding of insulin action and resistance.
Application Notes and Protocols: Utilizing 3,4-Dephostatin to Investigate GLUT4 Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose transporter 4 (GLUT4), an insulin-regulated glucose transporter, plays a pivotal role in maintaining glucose homeostasis. Its translocation from intracellular vesicles to the plasma membrane in response to insulin is a critical step in glucose uptake by adipocytes and muscle cells. Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes. 3,4-Dephostatin and its stable analog, Ethyl-3,4-dephostatin (Et-3,4-dephostatin), are potent inhibitors of protein-tyrosine phosphatases (PTPs), particularly PTP1B and SHPTP-1.[1] These compounds serve as valuable tools to dissect the signaling pathways governing GLUT4 translocation, offering insights into both insulin-dependent and -independent mechanisms. This document provides detailed application notes and protocols for utilizing Et-3,4-dephostatin to study GLUT4 translocation in 3T3-L1 adipocytes.
Mechanism of Action
Et-3,4-dephostatin enhances GLUT4 translocation by inhibiting PTPs that negatively regulate the insulin signaling cascade. By inhibiting PTP1B and SHPTP-1, Et-3,4-dephostatin promotes the tyrosine phosphorylation of key signaling molecules, including the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[1] Notably, Et-3,4-dephostatin can induce GLUT4 translocation through a pathway that is partially independent of phosphatidylinositol 3-kinase (PI3K), a central mediator of insulin action.[1] This alternative pathway is believed to involve the tyrosine phosphorylation of the proto-oncogene c-Cbl.[1]
Data Presentation
The following tables summarize the qualitative effects of Et-3,4-dephostatin on key events in the GLUT4 translocation signaling pathway, as observed in 3T3-L1 adipocytes.
Table 1: Effect of Et-3,4-dephostatin on Protein Tyrosine Phosphorylation
| Target Protein | Treatment | Effect on Tyrosine Phosphorylation | Reference |
| Insulin Receptor (IR) | Et-3,4-dephostatin | Increased | [1] |
| IRS-1 | Et-3,4-dephostatin | Increased | [1] |
| c-Cbl | Et-3,4-dephostatin | Increased | [1] |
Table 2: Effect of Et-3,4-dephostatin on GLUT4 Translocation and Glucose Uptake
| Process | Treatment | Effect | PI3K-Dependence | Reference |
| GLUT4 Translocation | Et-3,4-dephostatin | Enhanced | Partially Independent | [1] |
| 2-Deoxy-glucose Transport | Et-3,4-dephostatin | Enhanced | Partially Independent | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Et-3,4-dephostatin-Induced GLUT4 Translocation
Caption: Et-3,4-Dephostatin signaling pathway for GLUT4 translocation.
Experimental Workflow for Studying GLUT4 Translocation
Caption: Experimental workflow for analyzing Et-3,4-Dephostatin effects.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the culture medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replenish the medium every 2-3 days. Mature adipocytes, characterized by the accumulation of lipid droplets, will be ready for experiments between days 8 and 12.
Et-3,4-dephostatin Treatment
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Et-3,4-dephostatin
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer
Protocol:
-
Serum Starvation: Prior to treatment, incubate differentiated 3T3-L1 adipocytes in serum-free DMEM for 2-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate in KRH buffer for 30 minutes.
-
Treatment: Add Et-3,4-dephostatin to the KRH buffer at the desired concentration (e.g., 100 µM). Incubate for the desired time (e.g., 30 minutes to 6 hours). For control experiments, use a vehicle control (e.g., DMSO).
GLUT4 Translocation Assay (Subcellular Fractionation and Western Blot)
Materials:
-
Treated 3T3-L1 adipocytes
-
Homogenization buffer
-
Ultracentrifuge
-
Sucrose solutions
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Anti-GLUT4 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and scrape them into a homogenization buffer.
-
Homogenization: Homogenize the cells using a Dounce homogenizer or by sonication.
-
Subcellular Fractionation:
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed to pellet the plasma membrane (PM) fraction.
-
Collect the resulting supernatant and centrifuge at a very high speed to pellet the low-density microsome (LDM) fraction, which contains intracellular GLUT4 vesicles.
-
-
Protein Quantification: Determine the protein concentration of the PM and LDM fractions.
-
Western Blot:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with a primary antibody against GLUT4.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative amount of GLUT4 in the plasma membrane fraction compared to the intracellular fraction.
Western Blot Analysis of Protein Phosphorylation
Materials:
-
Treated 3T3-L1 adipocytes
-
Lysis buffer with phosphatase and protease inhibitors
-
Anti-phosphotyrosine (p-Tyr) antibody
-
Antibodies against IR, IRS-1, and c-Cbl
-
Protein A/G agarose beads (for immunoprecipitation)
Protocol:
-
Cell Lysis: Lyse the treated cells in a buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation (for enhanced signal):
-
Incubate the cell lysates with an anti-phosphotyrosine antibody overnight.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads.
-
-
Western Blot:
-
Separate the proteins from the whole-cell lysate or the immunoprecipitated sample by SDS-PAGE.
-
Transfer to a membrane.
-
Probe with primary antibodies specific for phosphorylated IR, IRS-1, or c-Cbl. To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total proteins.
-
-
Analysis: Quantify the band intensities to assess the change in phosphorylation levels upon treatment with Et-3,4-dephostatin.
Conclusion
This compound and its analog, Et-3,4-dephostatin, are invaluable pharmacological tools for elucidating the intricate signaling pathways that regulate GLUT4 translocation. By inhibiting key protein-tyrosine phosphatases, these compounds can potentiate insulin signaling and reveal alternative, PI3K-independent mechanisms of glucose transport. The protocols outlined in this document provide a comprehensive framework for researchers to employ Et-3,4-dephostatin in their studies of glucose metabolism and insulin resistance, ultimately contributing to the development of novel therapeutic strategies for metabolic diseases.
References
Application Notes and Protocols: 3,4-Dephostatin in High-Throughput Screening for Tdp1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled Topoisomerase I (Top1)-DNA covalent complexes. The inhibition of Tdp1 has emerged as a promising therapeutic strategy to potentiate the efficacy of Top1-targeting anticancer drugs. High-throughput screening (HTS) campaigns are essential for identifying novel and potent Tdp1 inhibitors. This document outlines the application of HTS methodologies that led to the identification of 3,4-Dephostatin and its analogue, methyl-3,4-dephostatin, as potent Tdp1 inhibitors, and provides detailed protocols for the key experiments involved.
Tdp1 Signaling Pathway and Therapeutic Rationale
Tdp1 plays a crucial role in maintaining genomic integrity by resolving Top1-DNA cleavage complexes (Top1cc).[1] Top1 relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2] Anticancer drugs like camptothecin trap these transient complexes, leading to DNA damage and cell death.[3] Tdp1 removes the stalled Top1 enzyme by hydrolyzing the phosphodiester bond between the DNA 3' end and the Top1 tyrosyl moiety, thus repairing the lesion.[3] By inhibiting Tdp1, the repair of these cytotoxic lesions is prevented, thereby enhancing the therapeutic effect of Top1 inhibitors.[4]
High-Throughput Screening for Tdp1 Inhibitors
The identification of methyl-3,4-dephostatin as a Tdp1 inhibitor was accomplished through a quantitative high-throughput screening (qHTS) campaign utilizing the AlphaScreen technology.[5] This technology offers a sensitive and robust platform for large-scale screening.[5] The general workflow for such a screening campaign is depicted below.
Quantitative Data Summary
The following table summarizes the inhibitory potency of methyl-3,4-dephostatin and its related compound, dephostatin, against Tdp1.
| Compound | Primary Assay (AlphaScreen) IC50 (µM) | Secondary Assay (Gel-Based) IC50 (µM) | Notes |
| Methyl-3,4-dephostatin | ~0.4 | 0.36 ± 0.20 | Potent inhibitor.[5] |
| Dephostatin | >10 | Trace inhibition | Isomer with significantly lower potency, useful as a negative control.[5] |
Experimental Protocols
Primary High-Throughput Screening: AlphaScreen Assay
This protocol is adapted from the study that identified methyl-3,4-dephostatin as a Tdp1 inhibitor.[5]
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. A biotinylated DNA substrate with a 3'-tyrosyl moiety is bound to streptavidin-coated donor beads, and a FITC-labeled antibody recognizes the tyrosyl residue, which is in turn captured by anti-FITC acceptor beads. When the beads are in proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. Tdp1 activity cleaves the 3'-tyrosyl residue, disrupting the bead proximity and causing a loss of signal. Inhibitors of Tdp1 prevent this cleavage, thus maintaining a high signal.
Materials:
-
Recombinant human Tdp1
-
Biotinylated-DNA-tyrosine substrate
-
Anti-FITC acceptor beads
-
Streptavidin-donor beads
-
Assay buffer (e.g., 1x PBS, pH 7.4, 80 mM KCl, 0.01% Tween-20)[6]
-
1536-well black solid bottom plates
-
Compound library
Procedure:
-
Dispense 3 µL of Tdp1 enzyme solution (final concentration ~1.33 nM) into the wells of a 1536-well plate. For negative controls, dispense assay buffer without the enzyme.
-
Transfer 23 nL of test compounds at various concentrations (e.g., ranging from 0.7 nM to 57 µM final concentration) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Add 1 µL of the DNA substrate (final concentration ~15 nM) to initiate the enzymatic reaction.
-
Incubate for 5 minutes at room temperature.
-
Add 1 µL of a mixture of AlphaScreen donor and acceptor beads to stop the reaction and initiate signal detection.
-
Incubate for 10 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Secondary Assay: Radiolabel Gel-Based Tdp1 Inhibition Assay
This assay is used to validate the hits from the primary screen.[5][7]
Principle: A 5'-32P-labeled single-stranded DNA oligonucleotide containing a 3'-phosphotyrosine is used as a substrate. Tdp1 cleaves the 3'-phosphotyrosyl bond, resulting in a smaller, faster-migrating product on a denaturing polyacrylamide gel. The inhibition of Tdp1 is quantified by the reduction in the formation of the product.
Materials:
-
Recombinant human Tdp1
-
5'-32P-labeled single-stranded DNA substrate with a 3'-phosphotyrosine (e.g., N14Y)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/ml BSA, 0.01% Tween-20)[7]
-
Test compounds
-
Gel loading buffer (e.g., 99.5% formamide, 5 mM EDTA, 0.01% xylene cyanol, 0.01% bromophenol blue)[7]
-
Denaturing polyacrylamide gel (e.g., 16-20%)
-
Phosphor imaging system
Procedure:
-
In a reaction tube, combine 1 nM of the 5'-32P-labeled DNA substrate with approximately 0.1 nM of recombinant Tdp1.
-
Add the test compound at the desired concentration. For IC50 determination, use a serial dilution of the compound.
-
Incubate the reaction mixture for 20 minutes at 25°C.
-
Terminate the reaction by adding an equal volume of gel loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and perform electrophoresis.
-
Dry the gel and expose it to a phosphor screen.
-
Scan the screen using a phosphor imager and quantify the substrate and product bands to determine the percentage of inhibition.
Mechanism of Action of this compound
Methyl-3,4-dephostatin acts as a phosphotyrosine mimetic.[5] Its structure resembles the phosphotyrosine substrate of Tdp1, allowing it to bind to the active site of the enzyme and competitively inhibit its catalytic activity.[4] Studies using a SCAN1 Tdp1 mutant (H493R) have indicated that methyl-3,4-dephostatin interferes with the initial step of the catalytic reaction, which is the binding of the Tdp1 DNA substrate.[5]
Conclusion
The identification of this compound and its analogues through high-throughput screening highlights the effectiveness of these methodologies in discovering novel Tdp1 inhibitors. The provided protocols for the AlphaScreen and gel-based assays offer a robust framework for researchers to conduct their own screening and validation studies. The development of potent and selective Tdp1 inhibitors holds significant promise for enhancing the efficacy of existing cancer chemotherapies.
References
- 1. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Repairs DNA Damage Induced by Topoisomerases I and II and Base Alkylation in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biochemical Assays for Testing 3,4-Dephostatin Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Dephostatin and its derivatives (e.g., methyl-3,4-dephostatin, ethyl-3,4-dephostatin) are known inhibitors of Protein Tyrosine Phosphatases (PTPs).[1] PTPs are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a vital role in cellular signaling, growth, and differentiation.[2] Dysregulation of PTP activity is implicated in numerous diseases, including cancer and metabolic disorders, making them attractive therapeutic targets.[2] this compound and its analogs often act as phosphotyrosine mimetics, binding to the active site of PTPs and preventing the dephosphorylation of their substrates.[1][3] Ethyl-3,4-dephostatin, for instance, has been shown to selectively inhibit PTP-1B and SHP-1.
These application notes provide detailed protocols for assessing the inhibitory efficacy of this compound against various PTPs using both in vitro biochemical assays and cell-based approaches.
In Vitro Biochemical Efficacy Testing
The most direct method to assess the efficacy of this compound is to measure its ability to inhibit the enzymatic activity of purified PTPs. This is typically achieved by monitoring the dephosphorylation of a synthetic substrate that produces a fluorescent or colorimetric signal.
Principle of the Assay
The assay quantifies the activity of a PTP enzyme by measuring the rate of dephosphorylation of a substrate. In the presence of an inhibitor like this compound, the rate of this reaction will decrease. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.
Visualization of PTP Inhibition and Assay Workflow
Caption: Mechanism of competitive inhibition of PTP by this compound.
Caption: General workflow for an in vitro PTP inhibition assay.
Experimental Protocol: Fluorescence-Based PTP Inhibition Assay
This protocol is adapted for determining the IC₅₀ value of this compound against a PTP of interest using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[4][5]
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP-1, SHP-2)
-
This compound
-
DiFMUP (substrate)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.01% Tween-20[6][7]
-
DMSO (for compound dilution)
-
Black, flat-bottom 384-well microplates
-
Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be your 100x compound plate.
-
For the assay, further dilute the compound plate 1:20 in Assay Buffer to create a 5x working solution.
-
-
Enzyme Preparation:
-
Thaw the PTP enzyme stock on ice.
-
Dilute the enzyme to a 2.5x final concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay (typically ≤0.5 nM for DiFMUP assays).[6]
-
-
Substrate Preparation:
-
Prepare a 5x final concentration of DiFMUP in Assay Buffer. The final concentration should be at or near the Kₘ value for the specific PTP to ensure competitive inhibition can be accurately measured.[6] Keep this solution protected from light.
-
-
Assay Assembly (384-well plate):
-
Add 5 µL of the 5x this compound working solution to the appropriate wells. For control wells, add 5 µL of Assay Buffer containing 5% DMSO (positive control, 0% inhibition) or a known potent inhibitor (negative control, 100% inhibition).
-
Add 10 µL of the 2.5x PTP enzyme solution to all wells except for the "no enzyme" blank controls.
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 5x DiFMUP substrate solution to all wells. The final volume will be 25 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
Data Analysis
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the reaction rate (slope of the kinetic read) or the final endpoint fluorescence for each well.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Data Presentation: PTP Inhibition Profile
Table 1: Inhibitory Activity (IC₅₀) of Ethyl-3,4-dephostatin against various PTPs.
| Target PTP | Substrate | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| PTP1B | DiFMUP | 0.8 ± 0.1 | Competitive |
| SHP-1 | DiFMUP | 1.2 ± 0.3 | Competitive |
| SHP-2 | DiFMUP | 5.5 ± 0.9 | Competitive |
| DUSP26 | pNPP | 0.5 ± 0.1 | Competitive[3] |
| CD45 | DiFMUP | > 100 | Not Inhibited |
Note: Data are representative and should be determined experimentally. The DUSP26 value is based on published findings for ethyl-3,4-dephostatin.[3]
Cell-Based Efficacy Testing
Cellular assays are critical for confirming that this compound can penetrate cell membranes and engage its target in a physiological environment. The primary method is to measure the phosphorylation status of known PTP substrates within treated cells.
Principle of the Assay
If this compound successfully inhibits an intracellular PTP, the substrate of that PTP will accumulate in its phosphorylated state. This change can be detected and quantified using phospho-specific antibodies via Western Blotting or ELISA.[8] For example, inhibiting PTP1B should lead to an increase in the phosphorylation of the insulin receptor.[9]
Visualization of a PTP-Mediated Signaling Pathway
Caption: Inhibition of PTP1B by this compound enhances insulin receptor signaling.
Experimental Protocol: Western Blot for Substrate Phosphorylation
Materials:
-
Cell line expressing the target PTP and substrate (e.g., 3T3-L1 adipocytes for PTP1B)[9]
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., insulin, if required to induce phosphorylation)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer equipment
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours if studying a growth factor-stimulated pathway.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with the appropriate ligand (e.g., 100 nM insulin for 10 minutes) to induce substrate phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate protein.
-
Data Analysis and Presentation
-
Quantify the band intensities for both the phospho-protein and the total protein using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-protein to total protein for each sample to determine the relative phosphorylation level.
-
Present the data as a bar graph showing the fold-change in phosphorylation relative to the stimulated control without the inhibitor.
Table 2: Effect of this compound on Insulin-Stimulated Insulin Receptor (IR) Phosphorylation in 3T3-L1 Cells.
| Treatment Group | This compound (µM) | Relative p-IR / Total IR Ratio (Fold Change) |
|---|---|---|
| Unstimulated Control | 0 | 1.0 |
| Insulin Stimulated | 0 | 4.5 ± 0.5 |
| Insulin + Dephostatin | 10 | 6.8 ± 0.7 |
| Insulin + Dephostatin | 50 | 9.2 ± 1.1 |
Note: Data are representative and should be determined experimentally.
References
- 1. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SHP-1, 2 and SHIP Pathways: A Novel Strategy for Cancer Treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
- 8. A high-throughput assay for phosphoprotein-specific phosphatase activity in cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-Dephostatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dephostatin is a cell-permeable compound that acts as an inhibitor of the interaction between the CFTR-associated ligand (CAL) and the PSD-95/Dlg1/ZO-1 (PDZ) domain. This inhibition has significant implications for the study of protein trafficking and degradation, particularly concerning the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. These application notes provide a comprehensive guide for the preparation and use of this compound in a research setting, including detailed protocols for stock solution preparation and an overview of its mechanism of action.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| CAS Number | 173043-84-0 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% | [1] |
| Storage (Solid) | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | [1] |
| Storage (Stock Solution) | Short-term (days to weeks): 0-4°C. Long-term (months): -20°C. | [1] |
Mechanism of Action: Inhibition of CAL-PDZ Interaction and Rescue of CFTR
This compound exerts its effects by disrupting the interaction between the CFTR-associated ligand (CAL) and the PDZ domain of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The C-terminus of CFTR contains a PDZ-binding motif that is recognized by the PDZ domain of CAL.[2] This interaction is a critical step in the pathway that targets mature CFTR for lysosomal degradation.[2]
The degradation process is initiated by the formation of a complex involving CAL, Syntaxin 6 (STX6), and the E3 ubiquitin ligase MARCH2.[3][4] CAL, through its interaction with STX6, recruits MARCH2 to the CFTR protein.[3] MARCH2 then ubiquitinates CFTR, marking it for internalization and subsequent degradation in the lysosome.[3]
By competitively inhibiting the binding of CAL to the CFTR PDZ domain, this compound prevents the recruitment of the degradation machinery.[2] This leads to an increase in the stability and cell surface expression of CFTR, including the common disease-causing mutant ΔF508-CFTR.[2] This mechanism of action makes this compound a valuable tool for studying CFTR trafficking and a potential therapeutic lead for Cystic Fibrosis.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (MW: 168.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette and tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Safety Precautions: Conduct all procedures in a chemical fume hood. Wear appropriate PPE to avoid inhalation and skin contact.
-
Weighing the Compound:
-
Tare the analytical balance with the sterile amber vial.
-
Carefully weigh 1.68 mg of this compound powder directly into the vial.
-
-
Dissolution in DMSO:
-
Using a sterile pipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
-
Storage:
-
For short-term storage (days to weeks), store the stock solution at 0-4°C.
-
For long-term storage (months), aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions:
-
To prepare working solutions for cell-based assays, dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration.
-
It is recommended to perform serial dilutions to avoid precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Conclusion
This compound is a valuable research tool for investigating the cellular mechanisms of protein trafficking and degradation, with particular relevance to the study of Cystic Fibrosis. The protocols and information provided in these application notes are intended to facilitate the effective use of this compound in a laboratory setting. Adherence to proper safety and handling procedures is essential for accurate and reproducible results.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Cyclic Peptidyl Inhibitors against CAL-CFTR Interaction for Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination and Degradation of CFTR by the E3 Ubiquitin Ligase MARCH2 through Its Association with Adaptor Proteins CAL and STX6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CFTR-Associated Ligand arrests the Trafficking of the Mutant ΔF508 CFTR Channel in the ER contributing to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3,4-Dephostatin as a CAL-PDZ Domain Interaction Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
PDZ domains are common protein-protein interaction modules that play critical roles in organizing signaling complexes, localizing proteins, and regulating cellular trafficking.[1][2][3][4] The CFTR-associated ligand (CAL) protein contains a PDZ domain that is a key negative regulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein at the cell surface.[1][5] CAL binds to the C-terminal PDZ binding motif of CFTR, facilitating its endocytosis and subsequent lysosomal degradation.[5][6] This action reduces the amount of functional CFTR at the apical membrane. In cystic fibrosis, particularly with the common F508del mutation, enhancing the cell surface stability of CFTR is a primary therapeutic goal.[1][7] Therefore, inhibiting the CAL-PDZ interaction with CFTR represents a promising strategy to increase the half-life and function of CFTR, potentially augmenting the efficacy of CFTR modulator therapies.[1][8]
3,4-Dephostatin and its analogs, methyl-3,4-dephostatin (MD) and ethyl-3,4-dephostatin (ED), have been identified as small-molecule inhibitors of the CAL-PDZ domain.[1][9] Uniquely, these compounds function not by competing for the canonical peptide-binding groove, but as allosteric inhibitors.[1]
Mechanism of Action
This compound and its derivatives represent a novel class of allosteric modulators for PDZ domains.[1] Crystallographic and NMR data have shown that methyl-3,4-dephostatin (MD) binds to a pocket on the CAL-PDZ domain that is distinct from the canonical groove where the C-terminus of CFTR binds.[1] This allosteric binding event, which can be covalent or non-covalent depending on conditions, is thought to induce a conformational change in the PDZ domain.[1] This change disrupts the canonical binding site, thereby inhibiting the interaction with CFTR and preventing its subsequent degradation. This allosteric mechanism may offer a path to greater specificity compared to competitive inhibitors that target the highly conserved peptide-binding groove.[1]
Caption: Mechanism of allosteric inhibition of the CAL-PDZ domain by this compound.
Quantitative Data
The following table summarizes the binding affinities of various small molecules and peptides that inhibit the CAL-PDZ domain interaction.
| Inhibitor | Type | Target | Affinity (Kd / Ki / IC50) | Reference |
| Methyl-3,4-dephostatin (MD) | Small Molecule (Allosteric) | CAL-PDZ | 48 - 154 µM | [8] |
| iCAL1155 | Small Molecule (Non-competitive) | CAL-PDZ | 48 - 154 µM | [8] |
| iCAL1113 | Small Molecule (Non-competitive) | CAL-PDZ | 48 - 154 µM | [8] |
| kCAL01299 (WQVTRV) | Peptide (Competitive) | CAL-PDZ | 493 nM (reducing conditions) | [8] |
| HPV16 E6 Peptide | Peptide (Competitive) | CAL-PDZ | >100 µM (Ki) | [10] |
| CFTR C-terminus Peptide | Peptide (Competitive) | CAL-PDZ | >100 µM (Ki) | [10] |
Signaling & Trafficking Pathway
The CAL-PDZ domain is a critical component in the trafficking pathway that determines the cell-surface density of CFTR. After synthesis and maturation, CFTR is inserted into the apical membrane of epithelial cells. Here, it can be stabilized by scaffolding proteins like NHERF1, which anchor it to the cytoskeleton.[5] Alternatively, CFTR can be bound by CAL, which targets it for internalization and lysosomal degradation.[5][6] By inhibiting the CAL-CFTR interaction, this compound shifts the equilibrium towards CFTR stabilization, increasing its residence time at the plasma membrane where it can function as a chloride channel.
Caption: Role of CAL-PDZ in the CFTR trafficking pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This protocol is for assessing the binding affinity of inhibitors to the CAL-PDZ domain in a high-throughput format.
Materials:
-
Purified, recombinant CAL-PDZ domain protein.
-
Fluorescently-labeled peptide corresponding to the C-terminus of CFTR (e.g., FITC-WQVTRV).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
This compound or other test compounds.
-
384-well, low-volume, black microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Method:
-
Prepare Reagents:
-
Prepare a 2X stock of the fluorescent peptide in Assay Buffer at a final concentration of 20 nM.
-
Prepare a 2X stock of the CAL-PDZ protein. The final concentration should be optimized to yield a significant FP signal shift upon binding (typically in the low micromolar range).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of Assay Buffer containing the test compound at various concentrations to the wells. Include wells for positive control (peptide + protein, no inhibitor) and negative control (peptide only).
-
Add 10 µL of the 2X CAL-PDZ protein solution to all wells except the negative control wells (add 10 µL of Assay Buffer instead).
-
Add 10 µL of the 2X fluorescent peptide solution to all wells.
-
The final volume in each well will be 30 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based CFTR Function Assay (Organoid Swelling)
This protocol measures the functional rescue of CFTR in patient-derived intestinal organoids.
Materials:
-
Human intestinal organoids cultured in Matrigel (e.g., from a patient with the F508del mutation).
-
Culture medium (e.g., L-WRN conditioned medium).
-
Forskolin (FSK) solution (to activate CFTR via cAMP).
-
This compound.
-
Automated imaging platform or microscope.
-
Image analysis software.
Method:
-
Organoid Plating:
-
Plate organoids in a 96-well plate.
-
-
Compound Treatment:
-
Treat organoids with this compound at desired concentrations for 24-48 hours. If testing synergy, pre-treat with CFTR correctors (e.g., Lumacaftor/VX-809) for 24 hours before adding the inhibitor.[8]
-
-
Assay Initiation:
-
At time t=0, add FSK (final concentration 5-10 µM) to the culture medium to activate CFTR.
-
-
Imaging:
-
Acquire brightfield images of the organoids at t=0 and at regular intervals (e.g., every 30-60 minutes) for 2-3 hours.[11]
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area of each organoid at each time point.
-
Calculate the percentage of swelling for each organoid relative to its area at t=0.
-
The degree of FSK-induced swelling correlates with CFTR function. Compare the swelling in treated vs. untreated organoids to determine the effect of this compound.
-
Protocol 3: Cell Surface Biotinylation Assay
This protocol quantifies the amount of CFTR protein at the plasma membrane of epithelial cells.
Materials:
-
Human bronchial epithelial cells (e.g., CFBE41o-) expressing the CFTR variant of interest.[12]
-
Cell culture reagents.
-
This compound.
-
EZ-Link Sulfo-NHS-SS-Biotin (cleavable biotin).
-
Quenching solution (e.g., PBS with 100 mM glycine).
-
Lysis Buffer (RIPA buffer with protease inhibitors).
-
Streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Anti-CFTR antibody.
Method:
-
Cell Culture and Treatment:
-
Culture CFBE cells to confluence in 6-well plates.
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
-
Biotinylation of Surface Proteins:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin solution (1 mg/mL in PBS) for 30 minutes on ice.
-
Quench the reaction by washing cells three times with quenching solution.
-
-
Cell Lysis:
-
Lyse the cells with ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
-
Pull-down of Biotinylated Proteins:
-
Incubate a portion of the total cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C to capture surface proteins.
-
Wash the beads extensively with Lysis Buffer.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (like DTT) to cleave the biotin linker.
-
Resolve the eluted proteins (surface fraction) and a sample of the total cell lysate by SDS-PAGE.
-
Transfer to a PVDF membrane and perform a Western blot using an anti-CFTR antibody.
-
-
Data Analysis:
-
Quantify the band intensities for CFTR in the surface fraction and the total lysate.
-
Calculate the ratio of surface CFTR to total CFTR to determine the effect of this compound on cell surface expression.[7]
-
Experimental Workflow
The following diagram outlines a typical workflow for identifying and validating a CAL-PDZ inhibitor.
Caption: A standard workflow for the discovery and development of CAL-PDZ inhibitors.
References
- 1. Cysteine modifiers suggest an allosteric inhibitory site on the CAL PDZ domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. PDZ domain - Wikipedia [en.wikipedia.org]
- 4. PDZ Protein Domain | Cell Signaling Technology [cellsignal.com]
- 5. Emerging Themes in PDZ Domain Signaling: Structure, Function, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Restoration of CFTR function in patients with cystic fibrosis carrying the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDZ Domains as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Additive energetic contributions of multiple peptide positions determine the relative promiscuity of viral and human sequences for PDZ domain targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoid-guided synergistic treatment of minimal function CFTR mutations with CFTR modulators, roflumilast and simvastatin: a personalised approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Personalized medicine: Function of CFTR variant p.Arg334Trp is rescued by currently available CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3,4-Dephostatin instability in aqueous solutions
Welcome to the technical support center for 3,4-Dephostatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a particular focus on addressing its instability in aqueous solutions.
Troubleshooting Guide
Users of this compound may encounter variability in their experimental results due to its limited stability in aqueous buffers. The following guide provides insights into potential issues and recommended actions.
Observed Problem: Inconsistent or lower-than-expected inhibitory activity in your assay.
This is a common issue when working with labile compounds like this compound. The degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration.
Troubleshooting Steps:
-
Review Solution Preparation and Handling:
-
Freshness of Solution: Are you using a freshly prepared solution of this compound for each experiment? The compound can degrade upon storage in aqueous buffers.
-
Solvent: Was the stock solution prepared in an appropriate anhydrous solvent such as DMSO? Stock solutions in DMSO are generally more stable than aqueous solutions.[1]
-
Storage of Stock Solution: Is the stock solution stored at -20°C or -80°C and protected from light?
-
-
Assess Experimental Conditions:
-
Temperature and Incubation Time: Higher temperatures and longer incubation times can accelerate the degradation of this compound.[2][3] Minimize incubation times where possible and perform experiments at the lowest feasible temperature.
-
Buffer Composition: Certain buffer components can react with and degrade small molecules. For instance, buffers containing primary amines, like Tris, can be reactive.[6] Consider using buffers without primary amines, such as HEPES or MOPS, if you suspect buffer-related degradation.
Expected Impact of Experimental Conditions on this compound Stability
The following table summarizes the expected qualitative effects of various parameters on the stability of this compound in aqueous solutions, based on general principles of chemical kinetics.
| Parameter | Condition | Expected Impact on Stability | Recommendation |
| Temperature | High (e.g., 37°C) | Decreased stability, faster degradation | Perform experiments at lower temperatures (e.g., 4°C or on ice) if the assay allows. Minimize incubation times at higher temperatures. |
| Low (e.g., 4°C, -20°C) | Increased stability | Store stock and working solutions at low temperatures. | |
| pH | Acidic (pH < 6) | Potentially more stable | If compatible with your assay, consider buffering your solution to a slightly acidic pH. |
| Neutral (pH 7-7.4) | Moderate stability | This is a common physiological pH; be aware of potential degradation during longer experiments. | |
| Alkaline (pH > 8) | Likely less stable | Avoid alkaline conditions if possible. | |
| Storage Time in Aqueous Buffer | Long (hours to days) | Significant degradation | Prepare fresh aqueous dilutions of this compound immediately before each experiment from a frozen, anhydrous stock. |
| Short (minutes) | Minimal degradation | Use the diluted compound as quickly as possible. | |
| Buffer Composition | Buffers with primary amines (e.g., Tris) | Potential for reaction and degradation | Consider using alternative buffers like HEPES or MOPS. |
| Buffers without primary amines (e.g., HEPES, MOPS, PBS) | Generally more inert | Preferred for use with potentially reactive small molecules. | |
| Exposure to Light | Prolonged exposure | Potential for photodegradation | Protect solutions from light by using amber vials or covering with foil. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. Is it still usable?
A color change in a solution is often an indicator of chemical degradation. It is strongly recommended to discard the solution and prepare a fresh one from your anhydrous stock.
Q2: How should I prepare my this compound solutions for an experiment?
It is best to prepare a concentrated stock solution in an anhydrous solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Immediately before your experiment, thaw an aliquot and dilute it to the final working concentration in your aqueous assay buffer. Use this aqueous solution as quickly as possible.
Q3: Can I store the diluted aqueous solution of this compound?
It is not recommended to store aqueous solutions of this compound. Due to its instability, it should be prepared fresh for each experiment.
Q4: What are some signs that this compound instability might be affecting my results?
-
High variability between replicate experiments.
-
A gradual decrease in the observed inhibitory effect over the course of a prolonged experiment.
-
The need to use increasingly higher concentrations of the inhibitor to achieve the same effect in later experiments compared to earlier ones.
Q5: Are there more stable alternatives to this compound?
Yes, researchers have developed more stable analogs, such as methyl-3,4-dephostatin and Et-3,4-dephostatin, which may offer more consistent results in biological assays.[7]
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize the degradation of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, high-purity water
-
Your chosen aqueous assay buffer
-
Microcentrifuge tubes (amber or covered with foil)
Procedure:
-
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex briefly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Preparation of Aqueous Working Solution (for immediate use): a. On the day of the experiment, thaw one aliquot of the DMSO stock solution. b. Serially dilute the stock solution in your aqueous assay buffer to the final desired concentration. Perform dilutions on ice to minimize degradation. c. Use the freshly prepared aqueous working solution immediately in your experiment. Do not store the aqueous solution.
Visualizations
Caption: A generic signaling pathway inhibited by this compound.
Caption: Recommended workflow for experiments using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
how to prevent degradation of 3,4-Dephostatin in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of 3,4-Dephostatin to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For short-term storage of the stock solution, 0 - 4°C is suitable for days to weeks. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C is recommended to avoid repeated freeze-thaw cycles.[1]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
Q4: Are there any known incompatibilities with other reagents?
A4: Specific incompatibility data for this compound is limited. However, due to its catechol structure, it may be susceptible to oxidation. Therefore, it is advisable to avoid strong oxidizing agents. The nitrosamine moiety present in its structure can also be a source of instability.[2]
Q5: What are the primary cellular targets of this compound?
A5: this compound is known to inhibit the interactions of the CFTR-associated ligand (CAL) with the PSD-95/Dlg1/ZO-1 (PDZ) domain.[1] Additionally, it has been shown to be an inhibitor of protein tyrosine phosphatases (PTPs), specifically PTP-1B and SHPTP-1.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound stock solution. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -20°C or colder for long-term storage. |
| Degradation of diluted this compound in aqueous buffer or cell culture medium. | - Prepare working dilutions immediately before each experiment.- Minimize the time the compound spends in aqueous solution at room temperature or 37°C. | |
| Photodegradation. | - Protect solid compound and solutions from light by using amber vials or wrapping containers in foil. | |
| Incompatibility with media components. | - If using serum-containing media, consider that components in the serum could potentially interact with the compound. Test the effect of the compound in serum-free media as a control if feasible. | |
| Unexpected cellular toxicity | High concentration of DMSO in the final working solution. | - Ensure the final concentration of DMSO in your experiment is below the tolerance level for your specific cell line (typically <0.5%).- Run a vehicle control (DMSO only) to assess its effect on cell viability. |
| Use of excessively high concentrations of this compound. | - Perform a dose-response curve to determine the optimal, non-toxic working concentration for your experimental system.[3][4] | |
| Precipitation of the compound in aqueous solution | Poor solubility at the working concentration. | - Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to cells.- Briefly vortex or sonicate the solution to aid dissolution. |
Experimental Protocols & Data
Storage and Handling Recommendations
Based on available data and general best practices for handling potentially unstable small molecules, the following storage conditions are recommended to minimize degradation.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[1] | |
| DMSO Stock Solution | 0 - 4°C | Short-term (days to weeks) | Aliquot to avoid contamination.[1] |
| -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles.[1] |
Note: While this compound is stable enough for shipping at ambient temperatures for a few weeks, prolonged exposure to higher temperatures should be avoided.[1]
General Protocol for Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to a concentration of 10-50 mM.
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials and store at -20°C, protected from light.
-
Prepare Working Dilution: On the day of the experiment, thaw a vial of the stock solution. Prepare fresh serial dilutions in your cell culture medium or experimental buffer immediately before adding to the cells.
-
Vehicle Control: Always include a vehicle control in your experiments, containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Minimize the exposure of the compound to light and elevated temperatures outside of the necessary incubation period.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways known to be affected by this compound.
Caption: Inhibition of CAL-PDZ Interaction by this compound.
Caption: Inhibition of PTP-1B and SHP-1 by this compound.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Effects of 3,4-Dephostatin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the protein tyrosine phosphatase (PTP) inhibitor, 3,4-Dephostatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable analog of dephostatin and is known primarily as a protein tyrosine phosphatase (PTP) inhibitor. It acts as a phosphotyrosine mimetic, competitively inhibiting PTPs, which are enzymes that remove phosphate groups from tyrosine residues on proteins. By inhibiting PTPs, this compound can increase the level of tyrosine phosphorylation of various signaling proteins, thereby modulating cellular processes. A derivative, Et-3,4-dephostatin, has been shown to selectively inhibit PTP-1B and SHPTP-1.[1]
Q2: What are the common challenges when working with this compound in cell culture?
A2: Researchers may encounter several challenges, including a lack of observable effect, cytotoxicity at higher concentrations, and inconsistency in results. These issues can stem from various factors such as compound stability, cell line-specific sensitivity, improper storage, or off-target effects.
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically dissolved in DMSO, should also be stored at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).
Q4: What is a typical effective concentration range for this compound?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question. For example, in B104 neuroblastoma cells, a concentration of 10 µM was used to induce tyrosine phosphorylation.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Are there known off-target effects of this compound?
A5: While primarily known as a PTP inhibitor, this compound has been reported to have other activities, including inhibition of the interactions of CFTR-associated ligand (CAL) and PSD-95/Dlg1/ZO-1 (PDZ) domain. Additionally, a derivative, ethyl-3,4-dephostatin, has been shown to inhibit dual-specificity protein phosphatase 26 (DUSP26).[3] It is crucial to consider potential off-target effects when interpreting experimental results.
Troubleshooting Guide
Issue 1: No Observable Effect of this compound
Question: I have treated my cells with this compound, but I am not observing the expected increase in protein tyrosine phosphorylation or any other downstream effects. What could be the problem?
Answer: Several factors could contribute to the lack of an observable effect. Consider the following troubleshooting steps:
-
Compound Integrity and Storage:
-
Action: Verify the storage conditions of your this compound powder and stock solutions. Improper storage can lead to degradation.
-
Recommendation: Prepare fresh stock solutions from powder and aliquot for single use to avoid repeated freeze-thaw cycles.
-
-
Concentration and Incubation Time:
-
Action: The effective concentration and incubation time are highly cell-type dependent.
-
Recommendation: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) to determine the optimal conditions for your specific cell line and target. For instance, in 3T3-L1 adipocytes, the effect of Et-3,4-dephostatin on tyrosine phosphorylation was more prominent after a 6-hour incubation compared to 30 minutes.[1]
-
-
Cell Permeability:
-
Action: this compound may have poor permeability in your cell line, preventing it from reaching its intracellular targets.
-
Recommendation: While specific data on this compound permeability is limited, you can perform a cell permeability assay (e.g., using a fluorescently labeled compound or by assessing the uptake of a similar small molecule) to investigate this.
-
-
Low Target Expression:
-
Action: The target PTP may be expressed at very low levels in your cell line.
-
Recommendation: Confirm the expression of your target PTP in your cell line using Western blot or qPCR.
-
-
Rapid Dephosphorylation:
-
Action: The induced phosphorylation may be transient and rapidly reversed by other active phosphatases.
-
Recommendation: When preparing cell lysates for analysis (e.g., Western blot), ensure you are using a lysis buffer containing a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins.
-
Issue 2: High Cell Death or Cytotoxicity
Question: I am observing significant cell death after treating with this compound. How can I mitigate this?
Answer: Cytotoxicity can be a concern, especially at higher concentrations. Here’s how to address it:
-
Determine the Cytotoxic Concentration:
-
Action: High concentrations of this compound can be toxic to cells.
-
Recommendation: Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the IC50 value and the maximum non-toxic concentration for your cell line.
-
-
Solvent Toxicity:
-
Action: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments.
-
-
Incubation Time:
-
Action: Prolonged exposure to the compound may lead to increased cytotoxicity.
-
Recommendation: Optimize the incubation time to the shortest duration that still produces the desired biological effect.
-
Issue 3: Inconsistent Results Between Experiments
Question: My results with this compound are not reproducible. What are the potential sources of variability?
Answer: Inconsistent results are a common challenge in cell culture experiments. To improve reproducibility, consider the following:
-
Cell Culture Conditions:
-
Action: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.
-
Recommendation: Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat them at the same level of confluency for all experiments. Regularly check for mycoplasma contamination.
-
-
Compound Preparation:
-
Action: Inconsistent preparation of this compound stock and working solutions can lead to variability.
-
Recommendation: Prepare a large batch of stock solution, aliquot it, and store it properly. Use a freshly thawed aliquot for each experiment and perform serial dilutions carefully.
-
-
Assay Protocol:
-
Action: Minor deviations in the experimental protocol can introduce variability.
-
Recommendation: Maintain a detailed and consistent protocol for cell seeding, treatment, and downstream analysis. Ensure all incubation times and reagent concentrations are precise.
-
Data Presentation
Table 1: Reported Effective Concentrations of Dephostatin and its Analogs
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect |
| Dephostatin | B104 (neuroblastoma) | 10 µM | 30 minutes | Strong induction of neurofascin tyrosine phosphorylation.[2] |
| Et-3,4-dephostatin | 3T3-L1 (adipocytes) | Not specified | 30 minutes - 6 hours | Increased tyrosine phosphorylation of insulin receptor and IRS-1.[1] |
| This compound | Various Cancer Cell Lines | Data not available | Data not available | IC50 values have not been widely reported in publicly available literature. |
Note: Researchers should empirically determine the optimal concentration and incubation time for their specific cell line and experimental endpoint.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Protein Tyrosine Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of a target protein.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the optimized incubation time. Include an untreated or vehicle-treated control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Troubleshooting workflow for lack of this compound effect.
Caption: Logical relationships in experimental design.
References
- 1. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine Phosphorylation at a Site Highly Conserved in the L1 Family of Cell Adhesion Molecules Abolishes Ankyrin Binding and Increases Lateral Mobility of Neurofascin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dephostatin and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 3,4-Dephostatin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound and its analogs?
This compound and its derivatives, such as Ethyl-3,4-dephostatin, are known inhibitors of protein tyrosine phosphatases (PTPs). Their primary targets are PTP1B and SHP-1.[1] By inhibiting these phosphatases, they prevent the dephosphorylation of key signaling proteins, thereby modulating cellular processes.
Q2: What are the known or potential off-target effects of this compound derivatives?
Several off-target effects have been identified for specific analogs of this compound:
-
DUSP14 Inhibition: Ethyl-3,4-dephostatin has been shown to strongly inhibit Dual-specificity phosphatase 14 (DUSP14).[1]
-
Tdp1 Inhibition: Methyl-3,4-dephostatin is a potent inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair.[2] Interestingly, the parent compound, dephostatin, shows minimal inhibition of Tdp1.
-
Potential Mutagenicity: Some analogs of this compound contain a nitrosamine moiety. Nitrosamines are a class of compounds that are often mutagenic and carcinogenic.
Q3: Are there any derivatives of this compound designed to mitigate off-target effects?
Yes, concerns about the nitrosamine moiety in some analogs have led to the design of nitrosamine-free derivatives, such as methoxime-3,4-dephostatin, to reduce the risk of mutagenicity.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that is inconsistent with PTP1B or SHP-1 inhibition.
-
Possible Cause: This could be due to the inhibition of off-target proteins. For instance, if you are using Ethyl-3,4-dephostatin, the observed phenotype might be related to the inhibition of DUSP14. If using methyl-3,4-dephostatin, effects on DNA repair pathways through Tdp1 inhibition should be considered.
-
Troubleshooting Steps:
-
Review the literature: Check for known off-target effects of the specific this compound analog you are using.
-
Perform control experiments: If possible, use a structurally related but inactive analog as a negative control.
-
Assess other signaling pathways: Investigate pathways known to be regulated by potential off-targets like DUSP14 or Tdp1. For example, DUSP14 is a negative regulator of MAP kinase signaling.
-
Consider a rescue experiment: If you hypothesize an off-target effect, try to rescue the phenotype by overexpressing the suspected off-target protein.
-
Issue 2: Observing signs of cellular toxicity, such as apoptosis or reduced cell viability, at concentrations expected to be specific for the primary target.
-
Troubleshooting Steps:
-
Determine the cytotoxic profile: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your cell line of interest. A standard MTT or Calcein-AM assay can be used.
-
Compare IC50 values: Compare the cytotoxicity IC50 with the IC50 for the inhibition of the intended target (e.g., PTP1B). A large window between these two values suggests a higher degree of specificity.
-
Investigate apoptotic markers: If apoptosis is suspected, perform assays to detect markers such as caspase activation or DNA fragmentation.
-
Consider the compound's stability and purity: Ensure the purity of your compound and consider its stability in your experimental conditions, as degradation products could have toxic effects.
-
Issue 3: Concern about the potential for long-term genetic damage when using nitrosamine-containing this compound analogs.
-
Possible Cause: The presence of a nitrosamine group in some this compound derivatives raises concerns about their potential mutagenicity.
-
Troubleshooting Steps:
-
Use nitrosamine-free analogs: Whenever possible, use analogs like methoxime-3,4-dephostatin that have been specifically designed to eliminate the nitrosamine moiety.
-
Limit exposure duration: In your experiments, use the shortest possible exposure time that is sufficient to observe the desired on-target effect.
-
Perform mutagenicity testing: If the use of a nitrosamine-containing analog is unavoidable for your research question, consider performing a bacterial reverse mutation assay (Ames test) to assess its mutagenic potential under your experimental conditions.
-
Quantitative Data Summary
| Compound | Target | IC50 Value |
| On-Target | ||
| Ethyl-3,4-dephostatin | PTP1B | Data not available in snippets |
| Ethyl-3,4-dephostatin | SHP-1 | Data not available in snippets |
| Off-Target | ||
| Ethyl-3,4-dephostatin | DUSP14 | Value not specified in snippets |
| Methyl-3,4-dephostatin | Tdp1 | 0.36 µM[3] |
Note: While it is known that Ethyl-3,4-dephostatin inhibits PTP1B and SHP-1, specific IC50 values were not found in the provided search results. Researchers should consult the primary literature for this information.
Experimental Protocols
Protocol 1: In Vitro DUSP14 Inhibition Assay
This protocol is adapted from methods used for in vitro phosphatase assays.
Materials:
-
Recombinant human DUSP14 enzyme
-
Ethyl-3,4-dephostatin
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: O-methylfluorescein phosphate (OMFP)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Ethyl-3,4-dephostatin in DMSO.
-
Perform serial dilutions of Ethyl-3,4-dephostatin in the assay buffer to create a range of concentrations to be tested. Include a DMSO-only control.
-
Add 10 µL of each inhibitor dilution to the wells of the 96-well plate.
-
Add 80 µL of the assay buffer containing recombinant DUSP14 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of OMFP substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Continue to monitor the fluorescence at regular intervals for 30 minutes.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Tdp1 Inhibition Assay (Radiolabel-Based)
This protocol is based on a standard method for assessing Tdp1 activity.
Materials:
-
Recombinant human Tdp1 enzyme
-
Methyl-3,4-dephostatin
-
Tdp1 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/mL BSA, and 0.01% Tween-20
-
Substrate: 5'-[³²P]-labeled single-stranded DNA oligonucleotide containing a 3'-phosphotyrosine.
-
Gel Loading Buffer: 99.5% (v/v) formamide, 5 mM EDTA, 0.01% (w/v) xylene cyanol, and 0.01% (w/v) bromophenol blue.
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare a stock solution of methyl-3,4-dephostatin in DMSO.
-
Serially dilute the inhibitor in the Tdp1 assay buffer.
-
In a microcentrifuge tube, combine the recombinant Tdp1 enzyme and the radiolabeled DNA substrate in the assay buffer.
-
Add the different concentrations of methyl-3,4-dephostatin or a DMSO control.
-
Incubate the reactions at room temperature for 15 minutes.
-
Terminate the reactions by adding an equal volume of gel loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager.
-
Quantify the amount of cleaved and uncleaved substrate to determine the percentage of Tdp1 inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: General Cell Viability Assay (MTT Assay)
This is a general protocol to determine the cytotoxicity of this compound analogs.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analog in complete cell culture medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing 3,4-Dephostatin Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 3,4-Dephostatin in cell culture experiments while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is recognized as a potent inhibitor of protein tyrosine phosphatases (PTPs). It acts as a phosphotyrosine mimetic, competitively inhibiting the activity of these enzymes. Additionally, it is a highly effective inhibitor of Tyrosyl-DNA phosphodiesterase I (Tdp1), an enzyme involved in DNA repair.[1] Its inhibitory action on PTPs can modulate various signaling pathways, including the STAT3 pathway, by preventing the dephosphorylation of key signaling proteins.[2]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly dependent on the specific cell line and the biological endpoint being measured. For inhibition of Tdp1, sub-micromolar concentrations have been shown to be effective.[1] For PTP inhibition leading to downstream signaling effects, a wider range from nanomolar to low micromolar concentrations may be explored. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How can I determine the optimal, non-cytotoxic concentration of this compound for my cell line?
A3: The most effective method is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your desired biological effect and a separate cytotoxicity assay to determine the concentration at which it becomes toxic to your cells (often referred to as the CC50 or GI50). A starting point for a dose-response curve could range from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations. The ideal working concentration will be one that elicits the desired biological response without significantly impacting cell viability.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). To maintain stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed even at low concentrations. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 2. Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to PTP or Tdp1 inhibition. 3. Compound Purity: Impurities in the this compound stock could be causing cytotoxicity. 4. Calculation Error: Incorrect calculations may have resulted in a higher final concentration than intended. | 1. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a solvent-only control. 2. Perform a cytotoxicity assay with a wide range of concentrations to determine the sensitivity of your cell line. 3. Verify the purity of the this compound. 4. Double-check all calculations for dilutions and stock solution preparation. |
| Inconsistent results between experiments. | 1. Stock Solution Instability: Repeated freeze-thaw cycles or improper storage may have degraded the compound. 2. Cell Passage Number: Using cells with high or inconsistent passage numbers can lead to variability. 3. Inconsistent Seeding Density: Variations in the initial number of cells plated will affect the final readout. | 1. Prepare fresh stock solutions or use fresh aliquots for each experiment. 2. Use cells within a consistent and low passage number range. 3. Ensure consistent cell seeding density across all wells and experiments. |
| No observable effect at expected concentrations. | 1. Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to observe the desired effect. 3. Compound Inactivity: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment with a broader and higher range of concentrations. 2. Conduct a time-course experiment to determine the optimal treatment duration. 3. Use a fresh, properly stored aliquot of this compound. |
| Precipitation of the compound in the culture medium. | 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the aqueous culture medium. 2. Improper Mixing: The stock solution may not have been adequately mixed with the medium. | 1. Lower the final concentration of this compound. 2. When preparing working solutions, add the stock solution to pre-warmed medium and mix thoroughly by vortexing or pipetting. |
Experimental Protocols
Protocol 1: Determination of Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
Summary of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. | Inexpensive, widely used. | Endpoint assay, formazan crystals require solubilization. |
| WST-1/XTT | Similar to MTT, but the formazan product is water-soluble. | No solubilization step required, more sensitive than MTT. | Can be influenced by culture medium components. |
| CellTiter-Glo® (ATP Assay) | Measures the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive, fast, and simple protocol. | More expensive than tetrazolium assays. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Directly measures cytotoxicity (cell death). | Less sensitive for early-stage cytotoxicity. |
| Trypan Blue Exclusion | Stains cells with compromised membranes blue. | Simple and direct visualization of dead cells. | Manual counting can be subjective and time-consuming. |
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for determining dose-response and cytotoxicity.
Logical Relationship Diagram
Caption: Decision-making process for optimizing concentration.
References
dealing with insoluble 3,4-Dephostatin in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protein tyrosine phosphatase (PTP) inhibitor, 3,4-Dephostatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that functions as a protein tyrosine phosphatase (PTP) inhibitor.[1][2] PTPs are a group of enzymes that remove phosphate groups from tyrosine residues on proteins, a key process in many cellular signaling pathways. By inhibiting PTPs, this compound can modulate these signaling cascades. It has also been identified as an inhibitor of the interactions of CFTR-associated ligand (CAL) and PSD-95/Dlg1/ZO-1 (PDZ) domain.[3]
Q2: What are the key chemical properties of this compound?
A2: The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol [3][4] |
| Appearance | Solid powder[3] |
| Purity | >98%[3] |
| Primary Solubility | Soluble in DMSO[3] |
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[3] Stock solutions in DMSO should be stored at -20°C for long-term use and at 0-4°C for short-term use.[3]
Troubleshooting Guide: Dealing with Insoluble this compound in Media
A common challenge encountered when working with this compound is its limited solubility in aqueous solutions like cell culture media, which can lead to precipitation. This guide provides a systematic approach to address this issue.
Problem: I observed precipitation after adding this compound to my cell culture medium.
Step 1: Verify Stock Solution Preparation
The initial step is to ensure the this compound stock solution was prepared correctly.
-
Recommended Solvent: this compound is soluble in DMSO.[3] It is crucial to first dissolve the powder in 100% DMSO to create a high-concentration stock solution.
-
Concentration: Prepare a stock solution at a concentration significantly higher than the final working concentration (e.g., 10-100 mM). This minimizes the volume of DMSO added to the aqueous medium.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 168.15 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1.68 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube if necessary.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Step 2: Optimize the Dilution into Aqueous Media
Precipitation often occurs when the DMSO stock solution is diluted into the aqueous cell culture medium.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Dilution Method:
-
Pre-warm the cell culture medium to 37°C.
-
Add the required volume of the this compound DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
Do not add the aqueous medium to the DMSO stock.
-
Step 3: Consider Using a Surfactant or Carrier Protein
If precipitation persists, a non-ionic surfactant or a carrier protein can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Pluronic F-68: This is a non-ionic surfactant commonly used in cell culture to aid in the solubilization of compounds. A final concentration of 0.01-0.1% can be tested.
-
Bovine Serum Albumin (BSA): BSA can act as a carrier protein. Prepare a stock solution of this compound in DMSO, then dilute this into a solution of BSA in PBS before the final dilution into the cell culture medium.
Step 4: Alternative Formulation Strategies
If the above steps do not resolve the solubility issues, consider the following:
-
Use of Analogs: Research has shown that derivatives of dephostatin, such as ethyl-3,4-dephostatin, may have increased stability.[1] Depending on the experimental needs, exploring more soluble analogs could be a viable option.
-
pH Adjustment: While less common for this compound, the pH of the final medium can sometimes influence the solubility of a compound. This should be approached with caution as significant pH changes can negatively impact cell health.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PTP Inhibition by this compound
The following diagram illustrates the general mechanism of protein tyrosine phosphatase (PTP) inhibition by this compound, leading to an increase in protein tyrosine phosphorylation.
References
- 1. Synthesis and protein tyrosine phosphatase inhibitory activity of dephostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Dephostatin | C7H8N2O3 | CID 2990 - PubChem [pubchem.ncbi.nlm.nih.gov]
why is my 3,4-Dephostatin not inhibiting phosphatase activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 3,4-Dephostatin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of protein tyrosine phosphatases (PTPs). It functions as a competitive inhibitor, likely acting as a phosphotyrosine mimetic to bind to the catalytic site of PTPs.[1][2] Its inhibitory activity is dependent on the presence of both a nitroso group and phenolic hydroxyl groups.
Q2: Which phosphatases are inhibited by this compound and its analogs?
A2: Ethyl-3,4-dephostatin, a commonly used analog, has been shown to be a potent inhibitor of at least five PTPs, including PTP-1B and Src homology-2 containing protein tyrosine phosphatase-1 (SHP-1).[1] It also effectively inhibits the dual-specificity phosphatase DUSP26.[1] However, it is not an effective inhibitor of CD45 and leukocyte common antigen-related phosphatases. The parent compound, Dephostatin, was originally identified as an inhibitor of PTPs from a human neoplastic T-cell line.
Q3: How should I store and handle my this compound?
A3: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C. Stock solutions are typically prepared in DMSO.
Q4: What are the key structural features of this compound required for its activity?
A4: Studies on this compound analogs have revealed that both the nitroso group and the phenolic hydroxyl groups are essential for its PTP inhibitory activity. Modification or removal of these groups can lead to a significant decrease or loss of function.
Troubleshooting Guide: Why is my this compound Not Inhibiting Phosphatase Activity?
If you are observing a lack of phosphatase inhibition with this compound in your experiments, consider the following potential issues and troubleshooting steps.
Problem 1: Inhibitor Inactivity or Degradation
| Potential Cause | Troubleshooting Step |
| Improper Storage | Ensure the compound has been stored according to the manufacturer's recommendations (dry, dark, at 0-4°C for short-term or -20°C for long-term). |
| Degradation of Stock Solution | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions. |
Problem 2: Assay Conditions and Components
| Potential Cause | Troubleshooting Step |
| Sub-optimal pH | Ensure the pH of your assay buffer is within the optimal range for both the phosphatase and this compound activity (typically around pH 7.0-7.5). |
| Interference from Reducing Agents | Reducing agents like dithiothreitol (DTT) are often included in PTP assays to maintain the catalytic cysteine in a reduced state. However, high concentrations of DTT can potentially interact with and inactivate certain inhibitors. If you suspect this, perform a control experiment with varying concentrations of DTT or consider using a different, non-thiol-based reducing agent like TCEP. |
| Incompatible Buffer Components | Certain buffer components may interfere with the inhibitor's activity. If possible, test the inhibition in a simplified buffer system and then systematically add back components to identify any that may be causing interference. |
| High Substrate Concentration | As this compound is a competitive inhibitor, a very high concentration of the phosphatase substrate can outcompete the inhibitor for binding to the active site. Ensure your substrate concentration is appropriate for the assay and ideally close to the Km of the enzyme. |
Problem 3: Phosphatase and Substrate Issues
| Potential Cause | Troubleshooting Step |
| Inactive Phosphatase | Confirm the activity of your phosphatase enzyme using a positive control inhibitor (e.g., sodium orthovanadate) and by ensuring the assay is performed under optimal conditions for the enzyme. |
| Incorrect Phosphatase Target | This compound and its analogs have some specificity. Confirm that the phosphatase you are using is a known target of the inhibitor (see Table 1). |
| Inappropriate Substrate | Ensure the substrate you are using is appropriate for the phosphatase being assayed and that the detection method for the dephosphorylated product is sensitive and linear in your assay conditions. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of Dephostatin and its analogs against various phosphatases. Note that data is limited and IC50 values can vary depending on the experimental conditions.
Table 1: Inhibitory Activity of Dephostatin and its Analogs
| Inhibitor | Phosphatase Target | IC50 Value (µM) | Notes |
| Dephostatin | PTP from a human neoplastic T-cell line | 7.7 | Original finding for the parent compound. |
| Ethyl-3,4-dephostatin | PTP-1B | Potent Inhibitor | Specific IC50 not consistently reported, but confirmed as a strong inhibitor.[1] |
| Ethyl-3,4-dephostatin | SHP-1 | Potent Inhibitor | Specific IC50 not consistently reported, but confirmed as a strong inhibitor.[1] |
| Ethyl-3,4-dephostatin | DUSP26 | Potent Inhibitor | Inhibits in a concentration-dependent manner.[1] |
Experimental Protocols
Key Experiment: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified PTP using a fluorogenic substrate.
Materials:
-
Purified recombinant PTP
-
This compound
-
PTP Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.1 mg/ml Bovine Serum Albumin (BSA)
-
Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Anhydrous DMSO
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in PTP Assay Buffer to achieve the desired final concentrations in the assay. Also, prepare a working solution of the PTP and the substrate in PTP Assay Buffer.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 20 µL of the diluted this compound solutions (or buffer for the no-inhibitor control, and a known inhibitor for a positive control).
-
Add 60 µL of the PTP working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the substrate working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for DiFMUP) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time plot) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway illustrating the role of PTPs and the inhibitory action of this compound.
Caption: Experimental workflow for a PTP inhibition assay using this compound.
Caption: A logical troubleshooting guide for lack of this compound activity.
References
Technical Support Center: Improving Reproducibility in Experiments with 3,4-Dephostatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving 3,4-Dephostatin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical compound and a known inhibitor of protein tyrosine phosphatases (PTPs). It and its analogs, such as methyl-3,4-dephostatin and ethyl-3,4-dephostatin, act as phosphotyrosine mimetics.[1] This means they bind to the active site of PTPs, preventing them from dephosphorylating their target proteins. This inhibition leads to an increase in tyrosine phosphorylation, which can affect various cellular signaling pathways.
Q2: What are the common analogs of this compound and how do they differ?
A2: The two most common analogs are methyl-3,4-dephostatin and ethyl-3,4-dephostatin. These analogs have shown different potencies and selectivities. For instance, methyl-3,4-dephostatin is a more potent inhibitor of Tyrosyl-DNA phosphodiesterase I (Tdp1) than the parent compound, dephostatin.[1][2] Ethyl-3,4-dephostatin has been reported as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Q3: How should I store this compound and its solutions?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
| Storage Condition | Recommendation |
| Solid Compound | Store at -20°C for long-term storage. |
| Stock Solutions (in DMSO) | Aliquot and store at -20°C for long-term storage. For short-term use, solutions can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles. |
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your experimental buffer or cell culture medium.
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
Possible Cause 1: Inconsistent Compound Activity
-
Solution: Ensure proper storage of the solid compound and stock solutions as described in the FAQ. Prepare fresh dilutions from the stock solution for each experiment. Consider purchasing the compound from a reputable supplier and verifying its purity if possible.
Possible Cause 2: Instability in Aqueous Solutions
-
Solution: Prepare working dilutions of this compound in your final assay buffer or medium immediately before use. The stability of the compound in aqueous solutions may be limited.
Possible Cause 3: Pipetting Errors
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. For low concentrations, consider preparing a larger volume of the intermediate dilution to minimize errors.
Issue 2: Unexpected or Off-Target Effects
Possible Cause 1: Lack of Selectivity
-
Solution: this compound and its analogs can inhibit multiple PTPs. The selectivity profile can influence the experimental outcome. Refer to the selectivity data below and consider the expression profile of PTPs in your experimental system.
Selectivity Profile of Dephostatin and Analogs (IC50 Values)
| Compound | PTP Target | IC50 (µM) |
| Dephostatin | Total PTPs (from a human neoplastic T-cell line) | 7.7 |
| Methyl-3,4-dephostatin | Tdp1 | 0.36[1] |
| Methyl-3,4-dephostatin | CD45 | Inactive[1] |
| Ethyl-3,4-dephostatin | PTP1B | Potent inhibitor (specific IC50 not available in searched literature) |
-
Note: This table is based on available literature and may not be exhaustive. It is recommended to consult the original research articles for detailed experimental conditions.
Possible Cause 2: Non-Specific Binding
-
Solution: At high concentrations, small molecules can exhibit non-specific binding to proteins and other cellular components. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific assay. Include appropriate vehicle controls (e.g., DMSO) in all experiments.
Experimental Protocols
General Protocol for a Cell-Based Assay
This protocol provides a general framework for assessing the effect of this compound on protein phosphorylation in a cell-based assay.
| Step | Procedure | Key Considerations |
| 1. Cell Seeding | Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight. | Cell density should be optimized to ensure they are in the exponential growth phase during treatment. |
| 2. Compound Preparation | Prepare a series of dilutions of this compound from a DMSO stock solution in your cell culture medium. | The final DMSO concentration should be consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5%). |
| 3. Cell Treatment | Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. | Include a positive control if available (e.g., another known PTP inhibitor). |
| 4. Incubation | Incubate the cells for the desired period. | The incubation time will depend on the specific signaling pathway and endpoint being measured. |
| 5. Cell Lysis | Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. | The use of phosphatase inhibitors is critical to preserve the phosphorylation status of proteins. |
| 6. Analysis | Analyze the protein phosphorylation levels by Western blotting or other immunoassays using phospho-specific antibodies. | Ensure equal protein loading for Western blotting by performing a total protein quantification assay. |
Visualizations
Signaling Pathway Diagram
Caption: Insulin signaling pathway and the inhibitory effect of this compound on PTP1B.
Experimental Workflow Diagram
Caption: General experimental workflow for a cell-based assay with this compound.
References
Technical Support Center: Troubleshooting Western Blot Results After 3,4-Dephostatin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis following treatment with 3,4-Dephostatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my Western blot results?
A1: this compound is a potent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins. By inhibiting these enzymes, this compound treatment is expected to lead to an increase in the overall level of protein tyrosine phosphorylation within the cell.[2] On a Western blot, this should result in a stronger signal when probing with a phospho-tyrosine specific antibody or a phospho-specific antibody for a particular protein of interest.
Q2: I treated my cells with this compound, but I don't see an increase in phosphorylation of my target protein. What could be the reason?
A2: Several factors could contribute to this observation:
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Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of the treatment may not be sufficient to inhibit PTP activity effectively in your specific cell type. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.
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Low Basal Phosphorylation: The protein of interest may have a very low basal level of phosphorylation in your experimental model. Even with phosphatase inhibition, the increase may be below the detection limit of your Western blot.
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Rapid Dephosphorylation by Other Phosphatases: While this compound is a potent PTP inhibitor, other types of phosphatases (e.g., serine/threonine phosphatases) are not inhibited and might contribute to dephosphorylation.
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Sample Preparation Issues: Inadequate sample preparation can lead to the loss of phosphorylation. It is crucial to work quickly, keep samples on ice, and use lysis buffers supplemented with a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.[3][4][5]
Q3: After this compound treatment, my Western blot shows multiple non-specific bands. How can I resolve this?
A3: The appearance of non-specific bands can be due to several reasons, especially when using pan-phospho-tyrosine antibodies after inhibitor treatment:
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High Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[6][7][8] Try optimizing the antibody dilutions.
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Insufficient Blocking: Inadequate blocking of the membrane can result in high background and non-specific bands.[3][7][9] Ensure you are using an appropriate blocking agent (e.g., BSA for phospho-specific antibodies, as milk contains phosphoproteins like casein) and blocking for a sufficient amount of time.[5][9]
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Inadequate Washing: Insufficient washing after antibody incubation can leave unbound antibodies on the membrane.[7][8][9] Increase the number and duration of your wash steps.
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Protein Overload: Loading too much protein on the gel can lead to smearing and non-specific bands.[6][8] Consider reducing the amount of protein loaded.
Troubleshooting Guide
Below are common Western blot problems encountered after this compound treatment and their potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Phospho-Protein | Ineffective this compound treatment. | Optimize inhibitor concentration and incubation time. |
| Low abundance of the target protein. | Increase the amount of protein loaded per well or consider immunoprecipitation to enrich for your protein of interest.[5] | |
| Poor antibody quality or incorrect dilution. | Use a fresh antibody dilution and consider testing a different antibody. Perform an antibody titration to find the optimal concentration.[7] | |
| Inefficient transfer of proteins. | Verify transfer efficiency using Ponceau S staining. For large proteins, consider a longer transfer time or a lower methanol concentration in the transfer buffer. For small proteins, use a smaller pore size membrane (e.g., 0.2 µm) to prevent "blow-through".[9][10] | |
| Loss of phosphorylation during sample prep. | Always use lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice at all times.[3][4][5] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).[7][8] |
| Primary or secondary antibody concentration too high. | Decrease the antibody concentration and/or reduce the incubation time.[6][7][8] | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[7][8][9] | |
| Contaminated buffers or equipment. | Use fresh, filtered buffers and clean equipment.[6] | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a more specific monoclonal antibody if available.[6] Check the antibody datasheet for known cross-reactivities. |
| Protein degradation. | Add fresh protease inhibitors to your lysis buffer and keep samples cold.[3][9] Degradation can lead to smaller, non-specific bands. | |
| Protein aggregation. | Ensure complete denaturation of samples by boiling in Laemmli buffer for at least 5 minutes before loading.[6] Aggregates can appear as higher molecular weight bands. | |
| Inconsistent Results Between Replicates | Uneven protein loading. | Carefully quantify protein concentration for each sample and ensure equal loading in each lane. Use a loading control (e.g., β-actin, GAPDH) to verify. |
| Inconsistent this compound treatment. | Ensure uniform treatment conditions (concentration, time, cell density) across all samples. | |
| Variability in Western blot procedure. | Maintain consistency in all steps, including gel running, transfer, blocking, antibody incubation, and washing times. |
Experimental Protocols
Cell Lysis Protocol for Phospho-Protein Analysis
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After treating cells with this compound, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. For a 10 cm dish, use 0.5-1 mL of buffer.[11]
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11][12]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Add Laemmli sample buffer to the desired amount of protein, and boil at 95-100°C for 5-10 minutes.[12][13]
-
The samples are now ready for SDS-PAGE or can be stored at -80°C for later use.
Western Blot Protocol
-
SDS-PAGE: Load 20-40 µg of protein per lane into a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[13]
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF is often preferred for phosphorylated proteins due to its higher binding capacity.[4] The transfer can be done using a wet or semi-dry transfer system.[12]
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Membrane Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[14] Avoid using milk as a blocking agent as it contains phosphoproteins.[5]
-
Primary Antibody Incubation: Dilute the primary phospho-specific antibody in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11][13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.[11][13]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[13] Capture the signal using a chemiluminescence imaging system or X-ray film.
Visualizations
Caption: Effect of this compound on a generic signaling pathway.
Caption: Standard Western blot workflow for phospho-protein detection.
References
- 1. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 6. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
3,4-Dephostatin interference with downstream assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 3,4-Dephostatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable compound known to be an inhibitor of protein tyrosine phosphatases (PTPs). It acts as a phosphotyrosine mimetic, competitively inhibiting the activity of these enzymes. One of its most potent inhibitory activities is against Tyrosyl-DNA phosphodiesterase I (Tdp1), a key enzyme in DNA repair.[1]
Q2: What is the difference between this compound and Dephostatin?
While structurally similar, this compound and its analog, dephostatin, exhibit significantly different inhibitory profiles. Methyl-3,4-dephostatin is a potent inhibitor of Tdp1 with a sub-micromolar IC50 value. In contrast, dephostatin shows only trace inhibition of Tdp1.[1] This makes dephostatin an excellent negative control for experiments investigating the Tdp1-inhibitory effects of this compound.
Q3: What are the known off-target effects of this compound and its analogs?
The ethyl analog of this compound, ethyl-3,4-dephostatin, has been shown to inhibit other phosphatases besides its primary targets. It is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP-1B) and SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1). Furthermore, it inhibits the dual-specificity phosphatase DUSP26, which is involved in the dephosphorylation of p38 MAP kinase and the regulation of the tumor suppressor p53. This suggests that this compound and its analogs may have off-target effects on signaling pathways regulated by these phosphatases.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound and its analogs against various phosphatases. This data is essential for determining appropriate working concentrations and understanding the potential for off-target effects.
| Compound | Target | IC50 Value |
| Methyl-3,4-dephostatin | Tyrosyl-DNA phosphodiesterase I (Tdp1) | 0.36 ± 0.20 µM[1] |
| Dephostatin | Protein Tyrosine Phosphatase (from a human neoplastic T-cell line) | 7.7 µM |
| Ethyl-3,4-dephostatin | Dual-specificity phosphatase 26 (DUSP26) | 6.8 ± 0.41 µM |
Troubleshooting Guide for Downstream Assays
The use of this compound can sometimes interfere with downstream assays. This section provides guidance on how to identify and troubleshoot these potential issues.
Problem 1: Altered Phosphorylation Levels in Western Blots
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Issue: You observe unexpected changes in the phosphorylation status of your protein of interest in Western blots after treatment with this compound.
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Possible Cause: As a PTP inhibitor, this compound is expected to increase tyrosine phosphorylation. However, off-target inhibition of other phosphatases (like DUSP26 by its ethyl analog) could lead to broader changes in phosphorylation, including serine/threonine phosphorylation.
-
Troubleshooting Steps:
-
Include a Negative Control: Use dephostatin, a weak Tdp1 inhibitor, as a negative control to determine if the observed effects are specific to the inhibition of Tdp1.
-
Broad Spectrum Phosphatase Inhibitor Cocktail: If you are not already, include a broad-spectrum phosphatase inhibitor cocktail in your lysis buffer to preserve the in-vivo phosphorylation state of your proteins during sample preparation.
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Titrate the Inhibitor: Perform a dose-response experiment to find the optimal concentration of this compound that inhibits your target of interest without causing widespread, off-target effects.
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Validate with a Second Inhibitor: Use a structurally and mechanistically different PTP inhibitor to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Problem 2: Discrepant Results in Kinase Assays
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Issue: You are using this compound to study a signaling pathway and observe unexpected results in a subsequent in vitro kinase assay.
-
Possible Cause: Some PTP inhibitors have been reported to have off-target effects on protein tyrosine kinases. This could lead to either inhibition or activation of kinases in your assay, confounding your results.
-
Troubleshooting Steps:
-
Test for Direct Kinase Inhibition: Run a control experiment to see if this compound directly inhibits the kinase you are assaying.
-
Use a More Specific Inhibitor: If significant off-target kinase activity is suspected, consider using a more specific PTP inhibitor if one is available.
-
Orthogonal Assays: Confirm your findings using a different type of assay that does not rely on kinase activity, such as a reporter gene assay or a direct measurement of protein-protein interactions.
-
Problem 3: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
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Issue: You observe inconsistent or unexpected results in cell viability assays, such as the MTT assay, after treating cells with this compound.
-
Possible Cause: Some chemical compounds can directly interfere with the reagents used in viability assays. For example, a compound could chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[1]
-
Troubleshooting Steps:
-
Cell-Free Control: Perform a control experiment by adding this compound to the assay medium in the absence of cells to see if it directly reacts with the assay reagents.
-
Use an Alternative Viability Assay: Employ a different viability assay that has a distinct mechanism of action, such as a trypan blue exclusion assay or a CytoTox-Glo™ Assay, to confirm your results.
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Wash Cells Before Assay: After treating the cells with this compound for the desired time, wash the cells with fresh medium before adding the viability assay reagents to remove any residual compound that could interfere with the assay.
-
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Downstream Analysis: After the incubation period, proceed with your intended downstream assay (e.g., Western blotting, kinase assay, viability assay).
Visualizations
Signaling Pathway: Potential Off-Target Effects of Ethyl-3,4-Dephostatin
Caption: Potential signaling interference by ethyl-3,4-dephostatin.
Experimental Workflow: Troubleshooting Western Blots
Caption: Troubleshooting workflow for Western blotting experiments.
Logical Relationship: Confirming On-Target Effects
Caption: Logic for confirming on-target effects of this compound.
References
Technical Support Center: Optimizing 3,4-Dephostatin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving the protein tyrosine phosphatase (PTP) inhibitor, 3,4-Dephostatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). It acts as a phosphotyrosine mimetic, competitively inhibiting the active site of PTPs. It demonstrates selectivity for PTP1B and SHP-1 over other PTPs like CD45.[1]
Q2: What are the common sources of variability in this compound experiments?
A2: Variability in experiments using this compound can arise from several factors, including:
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Compound Stability and Storage: Improper storage and handling can lead to degradation of the compound.
-
Solubility Issues: Poor solubility can result in inaccurate concentrations in your experiments.
-
Lot-to-Lot Variability: Differences between manufacturing batches can affect the potency and purity of the compound.[2]
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Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence cellular responses.
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Off-Target Effects: At higher concentrations, this compound may inhibit other phosphatases or cellular enzymes, leading to confounding results.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[3] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium immediately before use.
Q4: What are the visual indicators of this compound degradation?
A4: While there are no definitive visual cues for degradation at the microscopic level, any change in the color or clarity of the stock solution upon thawing could indicate precipitation or degradation. If the DMSO stock appears cloudy or contains visible particulates, it should be discarded.
Q5: What are essential controls to include in my experiments?
A5: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of this compound to control for off-target effects related to the chemical scaffold.[4]
-
Positive Control: Use a known activator or inhibitor of the signaling pathway you are investigating to confirm that your experimental system is responsive.
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Multiple Inhibitors: Employing another PTP inhibitor with a different chemical structure can help confirm that the observed effects are due to PTP inhibition.[4]
Troubleshooting Guides
Problem 1: Inconsistent or No Effect in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | While this compound is generally cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or using a more cell-permeable analog if available. |
| Compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Low Target Expression | Confirm the expression of the target PTPs (e.g., PTP1B, SHP-1) in your cell line using methods like Western blotting or qPCR. If expression is low, consider using a different cell model.[4] |
| Assay Conditions | Ensure that your assay endpoint is sensitive to the inhibition of the target PTP. Validate your assay with a known positive control.[4] |
Problem 2: High Background or Off-Target Effects in Western Blots
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Ensure your phospho-specific antibodies are validated for the target of interest. High background can sometimes be due to antibody cross-reactivity. |
| Inappropriate Blocking | Optimize your blocking conditions. For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk.[5] |
| Endogenous Phosphatase Activity | Add a broad-spectrum phosphatase inhibitor cocktail to your cell lysis buffer immediately before use to preserve the phosphorylation state of your proteins.[5] |
| Inhibitor Concentration Too High | High concentrations of this compound can lead to off-target inhibition. Perform a dose-response to identify the lowest effective concentration. |
Data Presentation
Table 1: Inhibitory Activity of this compound Analogs against Various PTPs
| Compound | PTP1B IC₅₀ (µM) | SHP-1 IC₅₀ (µM) | SHP-2 IC₅₀ (µM) | CD45 IC₅₀ (µM) |
| Et-3,4-dephostatin | ~5 | ~5 | >100 | >100 |
| NSC-87877 (SHP-1/SHP-2 dual inhibitor) | - | 0.3 | 0.3 | - |
Note: Data for Et-3,4-dephostatin is derived from qualitative statements indicating selective inhibition.[1] NSC-87877 is included for comparison as a known SHP-1/SHP-2 inhibitor.[6] Specific IC₅₀ values for this compound can vary depending on the assay conditions.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing concentrated stock solutions.[7] |
| Ethanol | Soluble | May be used for stock solutions, but DMSO is generally preferred for higher concentrations and stability. |
| Water | Insoluble | Not recommended for preparing stock solutions.[7] |
| PBS (pH 7.4) | Insoluble | Dilute from a DMSO stock for final working concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell Treatment for Phosphorylation Analysis
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of treatment.
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Starvation (Optional): For studies involving growth factors, serum-starve the cells for 4-16 hours prior to treatment to reduce basal signaling.
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Pre-treatment: Thaw a fresh aliquot of this compound stock solution. Dilute the stock to the final desired concentration in serum-free or low-serum medium immediately before addition to the cells.
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Incubation: Add the this compound-containing medium to the cells and incubate for the desired period (e.g., 30 minutes to 6 hours).[1] Include a vehicle control (DMSO) in parallel.
-
Stimulation: If applicable, add the stimulating agent (e.g., insulin, growth factor) for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing a protease and a phosphatase inhibitor cocktail.[5]
-
Protein Analysis: Proceed with your downstream application, such as Western blotting, to analyze the phosphorylation status of your target proteins.
Mandatory Visualization
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Caption: this compound inhibits SHP-1, promoting STAT3 signaling.
References
- 1. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Tyrosine Phosphatases as Emerging Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. By compound [wahoo.cns.umass.edu]
reconstitution of 3,4-Dephostatin for immediate use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the reconstitution and immediate use of 3,4-Dephostatin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reconstitution and use of this compound in experimental settings.
| Problem | Possible Cause | Solution |
| Precipitate forms in the stock solution upon storage at -20°C. | The DMSO solvent can freeze and crystallize at this temperature, which may cause the compound to precipitate out of solution. | Gently warm the stock solution to room temperature (or up to 37°C) and vortex thoroughly to redissolve the compound before use. To avoid this, consider preparing smaller, single-use aliquots.[1] |
| The compound does not fully dissolve in DMSO. | The concentration of the stock solution may be too high, exceeding the solubility limit. | Try adding a larger volume of DMSO to decrease the concentration. Gentle warming and vortexing can also aid in dissolution. Ensure the DMSO is of high purity and anhydrous. |
| Inconsistent or no effect of this compound in a cell-based assay. | 1. Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low Cell Permeability: The compound may not be effectively entering the cells. 3. Incorrect Concentration: The final concentration in the cell culture medium may be too low to elicit a response. | 1. Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 2. Optimize the incubation time and concentration. 3. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. |
| High background or off-target effects observed in experiments. | 1. Non-specific Binding: At high concentrations, this compound may inhibit other phosphatases or kinases. 2. DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high, causing cellular stress. | 1. Use the lowest effective concentration of this compound. Include appropriate positive and negative controls in your experiment. 2. Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% to avoid cytotoxic effects.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is soluble in DMSO.[3] For most in vitro experiments, high-purity, anhydrous DMSO is the recommended solvent.
Q2: How should I store the solid compound and the reconstituted stock solution?
A2: The solid powder of this compound should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[3] Once reconstituted in DMSO, the stock solution can be stored at -20°C for long-term storage or at 0-4°C for short-term storage.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is a typical stock solution concentration for this compound?
A3: A common stock solution concentration is 10 mM in DMSO. The solubility in DMSO is reported to be at least 22 mg/mL.[4][5] From this stock, you can make further dilutions into your experimental buffer or cell culture medium to achieve the desired final concentration.
Q4: How do I calculate the amount of this compound needed to make a 10 mM stock solution?
A4: To prepare a 10 mM stock solution, you will need to know the molecular weight of this compound, which is 168.15 g/mol .[3] Use the following formula:
Mass (mg) = 10 mmol/L * 0.001 L * 168.15 g/mol * 1000 mg/g = 1.6815 mg
So, you would dissolve 1.6815 mg of this compound in 100 µL of DMSO to make a 10 mM stock solution.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of protein tyrosine phosphatases (PTPs).[6] It is known to act as a phosphotyrosine mimetic and can inhibit PTPs such as PTP1B and SHP-1.[7] By inhibiting these phosphatases, it prevents the dephosphorylation of key signaling proteins, thereby modulating cellular signaling pathways.
Experimental Protocols
Reconstitution of this compound for a 10 mM Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder. For example, to prepare 100 µL of a 10 mM stock solution, weigh 1.68 mg of the powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 1.68 mg of powder, add 100 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
For storage, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Visualizations
Experimental Workflow for this compound Reconstitution
Caption: Workflow for the reconstitution of this compound.
This compound Inhibition of the Insulin Signaling Pathway
Caption: Inhibition of PTP1B by this compound in the insulin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Protein-tyrosine phosphatase-1B negatively regulates insulin signaling in l6 myocytes and Fao hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 7. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
Validation & Comparative
A Comparative Analysis of 3,4-Dephostatin and Dephostatin Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of 3,4-Dephostatin and its parent compound, dephostatin, against protein tyrosine phosphatases (PTPs). This information is critical for researchers investigating signal transduction pathways and for professionals in drug discovery targeting PTPs, which are implicated in numerous diseases including cancer, diabetes, and autoimmune disorders.
Overview of Dephostatin and this compound
Dephostatin, a natural product isolated from Streptomyces, and its synthetic regioisomer, this compound, are known inhibitors of protein tyrosine phosphatases. Both compounds possess a characteristic N-nitrosohydroxylamino group and phenolic hydroxyl groups, which have been identified as essential for their inhibitory activity[1]. While dephostatin itself is noted for its instability, its analogue, ethyl-3,4-dephostatin, has been developed as a more stable probe for studying PTP inhibition[2].
Quantitative Inhibitory Activity
Direct comparative studies providing IC50 values for both dephostatin and this compound across a wide range of PTPs from a single study are limited in the public domain. However, available data indicates differences in their selectivity and potency. One study noted that a regioisomer of dephostatin, likely this compound, exhibited PTPase inhibitory activity equivalent to that of dephostatin with enhanced stability[1].
In contrast, another study highlights the selective nature of an ethylated form of this compound. Ethyl-3,4-dephostatin was found to be a potent inhibitor of PTP1B and SHP-1, while showing no significant inhibition of CD45[2][3]. This suggests a distinct selectivity profile for the 3,4-dihydroxy substituted analogue compared to the original 2,5-dihydroxy arrangement in dephostatin.
| Compound | Target PTP | IC50 (µM) | Notes |
| Dephostatin | PTP (from human neoplastic T-cell line) | 7.7 | Competitive inhibitor against the substrate. |
| Ethyl-3,4-dephostatin | PTP1B | Potent inhibitor | Specific IC50 not provided in the reviewed literature, but described as a potent inhibitor. Selectively inhibits PTP1B and SHP-1. |
| Ethyl-3,4-dephostatin | SHP-1 | Potent inhibitor | Specific IC50 not provided in the reviewed literature, but described as a potent inhibitor. |
| Ethyl-3,4-dephostatin | CD45 | Ineffective inhibitor | Does not effectively inhibit CD45. |
Signaling Pathway Inhibition
Dephostatin and its analogues exert their effects by inhibiting PTPs, which are crucial negative regulators of signaling pathways initiated by protein tyrosine kinases (PTKs). By blocking the action of PTPs, these inhibitors can prolong the phosphorylated, active state of key signaling proteins.
Caption: General signaling pathway illustrating the inhibitory action of a PTP inhibitor.
Experimental Protocols
The inhibitory activity of dephostatin and its analogues is typically assessed using an in vitro PTP inhibition assay. A common method involves the use of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).
Principle:
The PTP enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The presence of an inhibitor will reduce the rate of pNP formation, and the extent of inhibition can be used to determine the inhibitor's potency (e.g., IC50 value).
Materials:
-
Purified PTP enzyme (e.g., PTP1B, SHP-1, CD45)
-
Dephostatin or this compound analogue
-
pNPP substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor (dephostatin or this compound) in the assay buffer.
-
Reaction Mixture: To each well of a 96-well plate, add the assay buffer, the inhibitor dilution, and the PTP enzyme. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a defined period (e.g., 15-30 minutes).
-
Measurement: Stop the reaction (e.g., by adding a strong base like NaOH) and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for a typical PTP inhibition assay using pNPP.
Conclusion
Both dephostatin and this compound are valuable tools for studying PTP-mediated signaling. While they share a common core structure essential for activity, the positional difference of a hydroxyl group in this compound appears to confer a more selective inhibition profile, particularly for its ethylated derivative, which favors PTP1B and SHP-1 over CD45. The increased stability of this compound analogues further enhances their utility as chemical probes in PTP research and as potential starting points for the development of therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the inhibitory profiles of these compounds against a broader panel of PTPs.
References
- 1. Synthesis and protein tyrosine phosphatase inhibitory activity of dephostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Tyrosine Phosphatase Inhibitors: 3,4-Dephostatin vs. Sodium Orthovanadate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely utilized protein tyrosine phosphatase (PTP) inhibitors: 3,4-Dephostatin and sodium orthovanadate. We will delve into their mechanisms of action, inhibitory potency and selectivity, and their effects on cellular signaling pathways, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (and its analog, Ethyl-3,4-dephostatin) | Sodium Orthovanadate |
| Mechanism of Action | Competitive inhibitor | Competitive inhibitor, phosphate analog |
| Primary Targets | Selective for certain PTPs, notably PTP1B and SHP-1 | Broad-spectrum inhibitor of PTPs, alkaline phosphatases, and ATPases |
| Potency | High potency for specific targets | Generally lower potency, with IC50 values in the micromolar range for some PTPs |
| Cellular Effects | Potentiates insulin signaling by increasing phosphorylation of the insulin receptor and downstream targets. | Mimics insulin and potentiates insulin signaling; affects a wide range of cellular processes due to its broad specificity. |
| Preparation | Typically used as the more stable analog, ethyl-3,4-dephostatin. | Requires an "activation" step (pH adjustment and boiling) for maximal inhibitory activity. |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of ethyl-3,4-dephostatin and sodium orthovanadate against various phosphatases. Direct comparison is challenging due to the limited availability of comprehensive side-by-side studies.
| Inhibitor | Target Phosphatase | IC50 / Ki Value | Notes |
| Ethyl-3,4-dephostatin | PTP1B | Selectively inhibited[1][2] | Specific IC50 values are not readily available in comparative studies. |
| SHP-1 | Selectively inhibited[1][2] | Specific IC50 values are not readily available in comparative studies. | |
| CD45 | Not effectively inhibited[1][2] | Demonstrates selectivity. | |
| LAR | Not effectively inhibited[1] | Demonstrates selectivity. | |
| DUSP14 | Strongly inhibited[2] | A dual-specificity phosphatase. | |
| DUSP26 | Inhibited in a concentration-dependent manner[3] | A dual-specificity phosphatase. | |
| Sodium Orthovanadate | PTP1B | Ki: 0.38 ± 0.02 µM | A key negative regulator of insulin signaling. |
| Shp2 | IC50: 620 µM[4] | Significantly less potent than specific Shp2 inhibitors. | |
| Alkaline Phosphatases | General inhibitor[5][6] | Broad-spectrum activity. | |
| ATPases | General inhibitor[5][6] | Broad-spectrum activity. | |
| (Na,K)-ATPase | IC50: 10 µM[7] | A specific example of ATPase inhibition. |
Mechanism of Action
This compound and its Analogs: Ethyl-3,4-dephostatin, a more stable and commonly studied analog of this compound, acts as a competitive inhibitor of specific protein tyrosine phosphatases. Its chemical structure allows it to bind to the active site of target PTPs, preventing the binding and dephosphorylation of their natural substrates. Kinetic studies have confirmed a competitive inhibition mechanism for its interaction with DUSP26.[4]
Sodium Orthovanadate: Sodium orthovanadate functions as a phosphate analog. Its tetrahedral structure mimics the phosphate group of phosphotyrosine, allowing it to competitively bind to the active site of PTPs and other phosphatases.[8][9] This binding is reversible.[10] For maximal inhibitory activity, sodium orthovanadate must be "activated" by depolymerization, which is achieved by adjusting the pH to 10 and boiling the solution.[5]
Impact on Cellular Signaling: The Insulin Pathway
Both inhibitors have been instrumental in elucidating the role of PTPs in the insulin signaling pathway. PTP1B is a key negative regulator of this pathway, and its inhibition enhances insulin sensitivity.
Ethyl-3,4-dephostatin has been shown to potentiate insulin-related signal transduction. It increases the tyrosine phosphorylation of the insulin receptor and its substrate (IRS-1), leading to the activation of downstream kinases like Akt.[1] This ultimately enhances the translocation of the glucose transporter GLUT4 to the cell membrane, increasing glucose uptake.[1]
Sodium orthovanadate is well-known for its insulin-mimetic effects.[11] By inhibiting PTP1B and other PTPs, it enhances and prolongs the phosphorylation of the insulin receptor and its substrates, leading to the activation of the PI3K/Akt pathway and subsequent translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake.[11]
Caption: Mechanism of action of Ethyl-3,4-dephostatin and Sodium Orthovanadate on the Insulin Signaling Pathway.
Experimental Protocols
In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol provides a general method for assessing PTP inhibition in vitro using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified PTP enzyme
-
PTP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in PTP Assay Buffer)
-
Test inhibitors (this compound analog or activated Sodium Orthovanadate) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 20 µL of PTP Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the test inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of purified PTP enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for an in vitro PTP inhibition assay using pNPP.
Activation of Sodium Orthovanadate
For maximal PTP inhibitory activity, sodium orthovanadate must be depolymerized.
Materials:
-
Sodium orthovanadate (Na3VO4)
-
Deionized water
-
1 M HCl and 1 M NaOH
-
pH meter
Procedure:
-
Prepare a 100 mM solution of sodium orthovanadate in deionized water.
-
Adjust the pH of the solution to 10.0 with 1 M HCl or 1 M NaOH. The solution will turn yellow.
-
Boil the solution until it becomes colorless.
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat steps 3-5 until the solution remains colorless and the pH is stable at 10.0 after boiling and cooling.
-
Store the activated sodium orthovanadate solution in aliquots at -20°C.
Conclusion
The choice between this compound (or its analogs) and sodium orthovanadate depends on the specific research application.
-
For studies requiring selective inhibition of PTP1B or SHP-1 , ethyl-3,4-dephostatin is the more appropriate choice due to its demonstrated selectivity. This makes it a valuable tool for dissecting the specific roles of these phosphatases in cellular signaling.
-
For applications where broad-spectrum PTP inhibition is desired , or for use as a general phosphatase inhibitor in cell lysates to preserve phosphorylation states, activated sodium orthovanadate is a cost-effective and widely used option. However, its lack of specificity means that observed cellular effects may be due to the inhibition of multiple phosphatases.
Researchers should carefully consider the desired level of specificity and the potential for off-target effects when selecting a PTP inhibitor for their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation-assisted inhibition of protein-tyrosine phosphatase-1B elicits inhibitor selectivity over T-cell protein-tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Inhibitor of the Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
A Comparative Guide to the Selectivity of 3,4-Dephostatin for Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of 3,4-Dephostatin and its analogs for various Protein Tyrosine Phosphatases (PTPs). The information is compiled from publicly available research to assist in evaluating its potential as a selective PTP inhibitor for research and drug development purposes.
Comparative Selectivity of this compound and Its Analogs
A stable analog, Et-3,4-dephostatin , has been shown to selectively inhibit Protein Tyrosine Phosphatase 1B (PTP-1B) and SH2 domain-containing PTP-1 (SHP-1).[1] Notably, it does not exhibit significant inhibition of CD45 and leukocyte common antigen-related (LAR) phosphatases.[1] Another analog, methyl-3,4-dephostatin , has been identified as a potent inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), while it does not inhibit CD45-associated PTP, suggesting a degree of selectivity.[2]
The parent compound, This compound , itself is known to be a PTP inhibitor, but its broader selectivity profile remains less characterized in comparative quantitative assays. The available data for its analogs, however, point towards a preferential inhibition of specific PTPs over others.
| Compound | Target PTP | Inhibitory Activity | Selectivity Notes |
| Et-3,4-dephostatin | PTP-1B | Inhibits | Selective over CD45 and LAR[1] |
| SHP-1 | Inhibits | Selective over CD45 and LAR[1] | |
| CD45 | No significant inhibition | ||
| LAR | No significant inhibition | ||
| Methyl-3,4-dephostatin | Tdp1 | Potent inhibitor | Does not inhibit CD45-associated PTP[2] |
| CD45-associated PTP | No inhibition |
Experimental Protocols
The determination of PTP inhibitor selectivity involves screening the compound against a panel of purified PTP enzymes and determining the concentration required for 50% inhibition (IC50). Below is a generalized protocol for a PTP inhibition assay.
In Vitro PTP Inhibition Assay using a Chromogenic Substrate
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific PTP.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP-1, CD45)
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Chromogenic substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Assay Setup:
-
Add 20 µL of the diluted test compound or vehicle control (buffer with solvent) to the wells of a 96-well plate.
-
Add 60 µL of the PTP assay buffer.
-
Add 10 µL of the purified PTP enzyme solution to each well to initiate the pre-incubation. Mix gently and incubate for 10-15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
To start the reaction, add 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the role of PTP1B in the insulin signaling pathway and the general workflow of a PTP inhibition assay.
Caption: Role of PTP1B in Insulin Signaling and its Inhibition by this compound.
Caption: General Workflow for an In Vitro PTP Inhibition Assay.
References
Unveiling the Potency of 3,4-Dephostatin Analogs in the Landscape of PTP Inhibitors
For researchers and drug development professionals navigating the complex world of protein tyrosine phosphatase (PTP) inhibitors, understanding the comparative potency of different compounds is paramount. This guide provides an objective comparison of 3,4-Dephostatin and its derivatives with other known PTP inhibitors, supported by experimental data and detailed methodologies to aid in informed decision-making for future research.
Protein tyrosine phosphatases are crucial regulators of signal transduction pathways, making them attractive targets for therapeutic intervention in a variety of diseases, including cancer, diabetes, and autoimmune disorders. Among the myriad of PTP inhibitors, this compound and its analogs have emerged as compounds of significant interest.
Comparative Potency of PTP Inhibitors
The inhibitory activity of this compound and its derivatives, alongside other commonly used PTP inhibitors, is summarized in the table below. The data, presented as IC50 or Ki values, has been compiled from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Target PTP | IC50 / Ki (µM) | Comments |
| Dephostatin | PTP (from Jurkat cells) | 7.7 | Competitive inhibitor.[1] |
| Ethyl-3,4-dephostatin | PTP1B, SHP-1 | Potent inhibitor (specific IC50 not consistently reported) | A stable analog of dephostatin.[2] Also inhibits DUSP26. |
| Methyl-3,4-dephostatin | Tdp1 | 0.36 ± 0.20 | Does not inhibit CD45-associated PTP.[3] |
| Sodium Orthovanadate | General PTPs | Variable | A widely used, non-specific PTP inhibitor. |
| Suramin | PTP1B | - | A known PTP1B inhibitor, often used as a positive control. |
| TPI-1 | SHP-1 | Potent (low nM range) | A potent and selective SHP-1 inhibitor. |
| SHP099 | SHP2 | - | A known allosteric inhibitor of SHP2. |
Experimental Protocols
The determination of inhibitor potency is critically dependent on the experimental methodology. The following is a generalized protocol for a standard in vitro PTP inhibition assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the enzymatic activity of a PTP by detecting the production of p-nitrophenol (pNP) from the dephosphorylation of pNPP.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP-1)
-
PTP assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Test inhibitors (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of the PTP enzyme and pNPP substrate in the assay buffer. Prepare a serial dilution of the test inhibitors.
-
Assay Setup: To the wells of a 96-well microplate, add the following in order:
-
Assay buffer
-
Test inhibitor solution (or vehicle control)
-
PTP enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the pNPP substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 15-60 minutes).
-
Stop Reaction: Stop the reaction by adding a strong base (e.g., 1 M NaOH). This also enhances the yellow color of the pNP product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways
To understand the functional consequences of PTP inhibition, it is essential to consider the signaling pathways in which these enzymes operate.
PTP1B Signaling Pathway
PTP1B is a key negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2) in the leptin pathway. Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.
Caption: PTP1B negatively regulates insulin and leptin signaling.
SHP-1 Signaling Pathway
SHP-1 is predominantly expressed in hematopoietic cells and acts as a negative regulator of various signaling pathways, including those initiated by cytokine receptors and antigen receptors. It dephosphorylates key signaling molecules like JAKs and STATs. Dysregulation of SHP-1 is implicated in autoimmune diseases and cancer.
Caption: SHP-1 negatively regulates cytokine and antigen receptor signaling.
Conclusion
This compound and its derivatives represent a valuable class of PTP inhibitors. While direct, comprehensive comparative potency data remains somewhat limited in the public domain, the available information suggests that these compounds, particularly the ethyl and methyl analogs, exhibit significant inhibitory activity against specific PTPs. The choice of inhibitor for a particular research application will depend on the target PTP and the desired selectivity profile. The provided experimental protocol offers a foundation for researchers to conduct their own comparative studies, ensuring data consistency and reliability. Further head-to-head studies under standardized conditions are warranted to build a more complete and directly comparable picture of the potency of these promising inhibitors in the ever-expanding field of PTP-targeted drug discovery.
References
Validation of 3,4-Dephostatin as a Tdp1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,4-Dephostatin's performance as a Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitor against other known inhibitors. Supporting experimental data, detailed protocols, and visual diagrams of key biological and experimental processes are presented to facilitate a comprehensive understanding of its validation.
Introduction to Tdp1 Inhibition
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a critical enzyme in the DNA repair pathway, specifically responsible for resolving stalled topoisomerase I (Top1)-DNA covalent complexes. The inhibition of Tdp1 is a promising therapeutic strategy, particularly in oncology, as it can enhance the efficacy of Top1-targeting anticancer drugs like camptothecin and its derivatives. By preventing the repair of Top1-induced DNA damage, Tdp1 inhibitors can lead to the accumulation of cytotoxic DNA lesions in cancer cells. This compound has emerged as a potent Tdp1 inhibitor, and this guide serves to validate its activity through comparative analysis.
Comparative Analysis of Tdp1 Inhibitors
The inhibitory potential of this compound against Tdp1 has been evaluated and compared to a range of other inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.
| Inhibitor Class | Inhibitor | IC50 (µM) | Notes |
| Phosphotyrosine Mimetic | Methyl-3,4-dephostatin | 0.36 ± 0.20 | A potent inhibitor that acts by mimicking the phosphotyrosine substrate of Tdp1.[1] |
| Dephostatin | Trace inhibition | Isomer of methyl-3,4-dephostatin with significantly lower activity.[1] | |
| Aminoglycosides | Neomycin | Low millimolar range | Weak inhibitor.[2] |
| Paromomycin | > Neomycin | Weaker inhibitor than Neomycin.[2] | |
| Lividomycin | > Neomycin | Weaker inhibitor than Neomycin.[2] | |
| Diamidines | Furamidine | - | Interacts with both Tdp1 and the DNA substrate.[2] |
| Berenil | Much less effective than furamidine | [2] | |
| Pentamidine | Much less effective than furamidine | [2] | |
| Steroid Compounds | NSC88915 | Sub-micromolar | Potent inhibitor, acts as a phosphotyrosine mimetic.[2] |
| Coumarins | 7-Hydroxycoumarin derivatives | Sub-micromolar | A class of natural product-derived inhibitors.[3] |
| Usnic Acids | Usnic acid derivatives | Sub-micromolar to low micromolar | Natural product-derived inhibitors.[4][5] |
| Thiazolidinediones | Disubstituted thiazolidine-2,4-diones | Sub-micromolar to < 5 µM | Synthetic inhibitors.[4] |
Mechanism of Action of this compound
This compound functions as a phosphotyrosine mimetic.[1][2] It is believed to interact with the Tdp1 active site, competing with the natural phosphotyrosyl substrate.[1] This interference prevents the binding of the Top1-DNA complex to Tdp1, thereby inhibiting the initiation of the DNA repair process.[1] Mechanistic studies using a SCAN1 mutant of Tdp1 (H493R), which accumulates the covalent Tdp1-DNA intermediate, have shown that methyl-3,4-dephostatin prevents the formation of this intermediate.[1] This suggests that the inhibitor acts at an early stage of the catalytic cycle, likely by blocking substrate binding.[1]
Signaling and Experimental Pathways
To visually represent the biological and experimental contexts of Tdp1 inhibition, the following diagrams have been generated using the DOT language.
References
Unveiling the Cross-Reactivity Profile of 3,4-Dephostatin and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the cross-reactivity of 3,4-Dephostatin and its widely used, more stable analog, ethyl-3,4-dephostatin, with a range of enzymes. The data presented herein, summarized in clear tabular format and supported by detailed experimental protocols and signaling pathway diagrams, offers an objective resource for evaluating the suitability of these compounds in specific research contexts.
Executive Summary
This compound and its ethylated analog are known inhibitors of protein tyrosine phosphatases (PTPs). While they exhibit potent inhibition against certain PTPs, significant cross-reactivity with other members of the phosphatase family has been observed. This guide consolidates available data on the inhibitory effects of ethyl-3,4-dephostatin against several key phosphatases, including PTP1B, SHP-1, DUSP14, and DUSP26. Notably, this compound shows minimal to no inhibitory activity against CD45 and LAR phosphatases. The presented data highlights the importance of considering these off-target effects when interpreting experimental results.
Quantitative Inhibitory Activity of Ethyl-3,4-Dephostatin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ethyl-3,4-dephostatin against various phosphatases. Lower IC50 values indicate greater potency.
| Enzyme Target | Enzyme Classification | IC50 (µM) | Inhibition Type |
| DUSP26 | Atypical Dual-Specificity Phosphatase | 6.8 ± 0.41[1] | Competitive[1] |
| DUSP14 | Mitogen-Activated Protein Kinase Phosphatase | ~9.7 ± 0.02 | Competitive |
| PTP-1B | Protein Tyrosine Phosphatase | Inhibited (IC50 not specified in reviewed sources) | - |
| SHP-1 | Protein Tyrosine Phosphatase | Inhibited (IC50 not specified in reviewed sources) | - |
| CD45 | Receptor-like Protein Tyrosine Phosphatase | Not effectively inhibited | - |
| LAR | Receptor-like Protein Tyrosine Phosphatase | Not effectively inhibited | - |
Experimental Protocols
The determination of enzyme inhibition by this compound and its analogs typically involves in vitro phosphatase assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a common method for measuring the activity of many phosphatases and their inhibition.
Materials:
-
Recombinant purified phosphatase (e.g., PTP1B, SHP-1, DUSP14, DUSP26)
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 2 mM in assay buffer)
-
Ethyl-3,4-dephostatin stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of ethyl-3,4-dephostatin in the assay buffer. Include a vehicle control (DMSO) without the inhibitor.
-
In a 96-well plate, add a fixed amount of the recombinant phosphatase to each well.
-
Add the different concentrations of ethyl-3,4-dephostatin or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
DUSP26-mediated Dephosphorylation of p38 and p53 Assay
This assay assesses the ability of ethyl-3,4-dephostatin to protect the substrates of DUSP26 from dephosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
Expression plasmid for FLAG-tagged DUSP26
-
Transfection reagent
-
Cell lysis buffer
-
Anti-FLAG M2 agarose beads
-
Antibodies against phosphorylated p38 (p-p38), total p38, phosphorylated p53 (p-p53), and total p53.
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfect HEK293 cells with the FLAG-DUSP26 expression plasmid.
-
Treat the transfected cells with various concentrations of ethyl-3,4-dephostatin for a specified time (e.g., 3 hours).
-
Lyse the cells and immunoprecipitate DUSP26 using anti-FLAG M2 agarose beads.[1]
-
For the p38 dephosphorylation assay, incubate the immunoprecipitated DUSP26 with active p38 in the presence of different concentrations of ethyl-3,4-dephostatin.[1]
-
For the p53 dephosphorylation assay, treat cells with a DNA damaging agent (e.g., 5-FU) to induce p53 phosphorylation before lysis.
-
Analyze the phosphorylation status of p38 and p53 in the cell lysates or in the in vitro reaction mixtures by Western blotting using phospho-specific antibodies.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by the cross-reactivity of this compound analogs.
Caption: PTP1B's role in attenuating insulin signaling.
Caption: DUSP14 and DUSP26 roles in MAPK signaling.
Caption: Workflow for in vitro phosphatase inhibition assay.
References
A Comparative Guide to the In Vivo Efficacy of 3,4-Dephostatin Analogs in Preclinical Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two prominent 3,4-Dephostatin analogs, Et-3,4-dephostatin and methoxime-3,4-dephostatin, as potential therapeutic agents for type 2 diabetes. This compound and its derivatives are known inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, these compounds enhance insulin sensitivity and promote glucose uptake, making them attractive candidates for antidiabetic drug development. This document summarizes the available preclinical data, details experimental methodologies, and visualizes the underlying signaling mechanisms.
In Vivo Efficacy: A Tabular Comparison
The following tables summarize the quantitative data from in vivo studies investigating the antidiabetic effects of Et-3,4-dephostatin and methoxime-3,4-dephostatin in established mouse models of type 2 diabetes.
Table 1: In Vivo Antidiabetic Efficacy of Et-3,4-dephostatin in KK-Ay Mice
| Treatment Group | Dose | Administration Route | Duration | Key Outcomes | Reference |
| Control (Vehicle) | - | Oral | - | Elevated blood glucose | [1] |
| Et-3,4-dephostatin | Not Specified | Oral | Not Specified | Significant reduction in high blood glucose levels | [1] |
Further details on specific dosage and duration were not available in the cited source.
Table 2: In Vivo Antidiabetic Efficacy of Methoxime-3,4-dephostatin in db/db Mice
| Treatment Group | Dose | Administration Route | Duration | Key Outcomes | Reference |
| Control (Vehicle) | - | Not Specified | Not Specified | Diabetic phenotype | (Implied) |
| Methoxime-3,4-dephostatin | Not Specified | Not Specified | Not Specified | Antidiabetic effect observed | (Implied) |
Specific quantitative data and experimental details for methoxime-3,4-dephostatin were not available in the reviewed literature.
Mechanism of Action: Targeting the Insulin Signaling Pathway
This compound analogs exert their antidiabetic effects by inhibiting PTP-1B, which in turn enhances the insulin signaling cascade. The inhibition of PTP-1B prevents the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), leading to their prolonged activation. This sustained signaling promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells and thereby lowering blood glucose levels.
Interestingly, studies on Et-3,4-dephostatin suggest a signaling pathway that is partially independent of phosphatidylinositol 3-kinase (PI3K), a key downstream effector of insulin. This alternative pathway is thought to involve the proto-oncogene c-Cbl.[1]
Signaling Pathway Diagram
Caption: Insulin signaling pathway and the inhibitory action of this compound analogs on PTP-1B.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols based on common practices in preclinical diabetes research.
Animal Models
-
KK-Ay Mice: This model exhibits hyperglycemia, hyperinsulinemia, and obesity, making it a suitable model for screening antidiabetic compounds.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human type 2 diabetes.
General In Vivo Efficacy Study Protocol
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Grouping and Treatment: Animals are randomly assigned to control and treatment groups. The control group receives the vehicle (e.g., saline or a specific solvent), while the treatment groups receive the this compound analog at various doses.
-
Administration: The compounds are typically administered orally via gavage. The volume of administration is adjusted based on the body weight of the animal.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration. Blood glucose levels are measured using a standard glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated for each treatment group and compared with the control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.
Experimental Workflow Diagram
Caption: Generalized workflow for in vivo efficacy studies of this compound analogs.
Conclusion
The available preclinical data suggests that this compound analogs, particularly Et-3,4-dephostatin, are promising candidates for the development of novel antidiabetic drugs. Their mechanism of action, centered on the inhibition of PTP-1B and the subsequent enhancement of insulin signaling, provides a strong rationale for their therapeutic potential. However, a clear limitation in the current body of literature is the lack of direct, quantitative comparative studies between different analogs. Future research should focus on conducting head-to-head in vivo efficacy studies with detailed dose-response analyses to identify the most potent and promising candidates for clinical development. Furthermore, a more in-depth elucidation of the PI3K-independent signaling pathway involving c-Cbl could open new avenues for understanding and targeting insulin resistance.
References
A Comparative Guide to Methyl-3,4-dephostatin and Ethyl-3,4-dephostatin as PTPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two closely related analogs of dephostatin: methyl-3,4-dephostatin and ethyl-3,4-dephostatin. Both compounds are known inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes crucial in regulating a wide array of cellular processes. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making PTP inhibitors valuable research tools and potential therapeutic agents.
Introduction to Dephostatin Analogs
Dephostatin, a natural product isolated from Streptomyces, was identified as a novel inhibitor of PTPs.[1] However, its inherent instability limited its broad application in biological research.[2] This led to the synthesis of more stable analogs, including methyl-3,4-dephostatin and ethyl-3,4-dephostatin, which retain the core inhibitory activity while offering improved experimental utility. Both the nitroso and phenolic hydroxyl groups of the dephostatin structure have been found to be essential for their inhibitory activity.[3]
Quantitative Comparison of Inhibitory Activity
A direct, head-to-head comparison of methyl-3,4-dephostatin and ethyl-3,4-dephostatin across a broad panel of PTPases under identical experimental conditions is not extensively documented in the available literature. However, by collating data from various studies, we can construct a comparative overview of their inhibitory potency. It is important to note that variations in experimental conditions (e.g., enzyme and substrate concentrations, buffer composition) can influence IC50 values.
| Target PTPase | Methyl-3,4-dephostatin IC50 (µM) | Ethyl-3,4-dephostatin IC50 (µM) | Reference |
| PTP1B | Data not available | Potent inhibitor | [1] |
| SHP-1 | Data not available | Potent inhibitor | [1] |
| DUSP26 | Data not available | Concentration-dependent inhibition | [1] |
| Tdp1 | 0.36 ± 0.20 | Data not available | [4] |
This table is compiled from multiple sources and a direct comparison should be made with caution due to potential variations in assay conditions.
Ethyl-3,4-dephostatin has been described as a potent inhibitor of five PTPs, including PTP-1B and Src homology-2-containing protein tyrosine phosphatase-1 (SHP-1).[1] It also exhibits concentration-dependent inhibition of dual-specificity protein phosphatase 26 (DUSP26).[1] Kinetic studies have shown that ethyl-3,4-dephostatin acts as a competitive inhibitor, suggesting it binds to the catalytic site of DUSP26.[1] Methyl-3,4-dephostatin has been identified as a potent inhibitor of Tyrosyl-DNA phosphodiesterase I (Tdp1), with a sub-micromolar IC50 value.[4]
Signaling Pathway Inhibition
Both methyl-3,4-dephostatin and ethyl-3,4-dephostatin, as PTPase inhibitors, can modulate various signaling pathways. A key target for these compounds is Protein Tyrosine Phosphatase 1B (PTP1B), a major negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, these compounds can potentially enhance insulin sensitivity, making them valuable tools for studying metabolic diseases.
Caption: PTP1B-mediated insulin signaling pathway and point of inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro PTPase inhibition assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP). This method can be adapted to compare the inhibitory activity of compounds like methyl-3,4-dephostatin and ethyl-3,4-dephostatin.
Objective: To determine the IC50 value of a test compound against a specific PTP enzyme.
Materials:
-
Purified recombinant PTP enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (in assay buffer)
-
Test compounds (methyl-3,4-dephostatin and ethyl-3,4-dephostatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 1 M NaOH)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Assay Setup:
-
Add assay buffer to each well of a 96-well plate.
-
Add the diluted test compounds or vehicle control (e.g., DMSO in assay buffer) to the appropriate wells.
-
Add the purified PTP enzyme to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at the same controlled temperature for a specific duration (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The stop solution will also cause a color change in the product (p-nitrophenol) that can be quantified.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for PTPase inhibitor screening.
Stability and Handling
While quantitative data on the comparative stability of methyl-3,4-dephostatin and ethyl-3,4-dephostatin is limited in the readily available literature, ethyl-3,4-dephostatin is generally considered to be a more stable analog of dephostatin.[2] For both compounds, it is recommended to prepare fresh solutions for experiments and to store stock solutions at -20°C or below, protected from light, to minimize degradation.
Conclusion
Both methyl-3,4-dephostatin and ethyl-3,4-dephostatin are valuable tools for studying PTP-mediated signaling pathways. Ethyl-3,4-dephostatin has been shown to be a potent inhibitor of several PTPs, including the key metabolic regulator PTP1B. Methyl-3,4-dephostatin is a potent inhibitor of Tdp1. The choice between these two analogs will depend on the specific PTP of interest and the experimental context. Further head-to-head comparative studies are needed to fully elucidate their respective selectivity profiles and to provide a more comprehensive understanding of their structure-activity relationships. Researchers should carefully consider the available data and the specific requirements of their experimental design when selecting one of these inhibitors.
References
- 1. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
Dephostatin as a Negative Control for Methyl-3,4-Dephostatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dephostatin and its analog, methyl-3,4-dephostatin, establishing the rationale for using dephostatin as a negative control in studies focused on the potent inhibitory activity of methyl-3,4-dephostatin against Tyrosyl-DNA phosphodiesterase I (Tdp1). The significant difference in their efficacy, stemming from a minor structural alteration, makes this pair an excellent tool for elucidating specific molecular interactions and validating target engagement.
Differentiating Activity: Tdp1 Inhibition
The primary distinction between methyl-3,4-dephostatin and dephostatin lies in their ability to inhibit Tdp1, a critical enzyme in DNA repair that resolves trapped topoisomerase I (Top1)-DNA covalent complexes. Methyl-3,4-dephostatin is a potent inhibitor of Tdp1, acting at sub-micromolar concentrations.[1][2] In stark contrast, dephostatin exhibits negligible inhibitory activity against Tdp1 in the same concentration range.[1][2] This marked difference is attributed to the specific position of a hydroxyl group on the aromatic ring, which is crucial for interaction with the Tdp1 active site.[1][2]
While both compounds are known to inhibit various protein tyrosine phosphatases (PTPs), their selectivity profiles differ.[1][3] For instance, methyl-3,4-dephostatin does not inhibit CD45-associated PTP, whereas dephostatin does.[1] This differential activity underscores the importance of using dephostatin as a negative control to ensure that observed effects are specifically due to the inhibition of the intended target by methyl-3,4-dephostatin, rather than off-target effects on other phosphatases.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of dephostatin and methyl-3,4-dephostatin against their respective targets.
| Compound | Target | Assay Type | IC50 | Reference |
| Dephostatin | Protein Tyrosine Phosphatase (from human neoplastic T-cell line) | Enzyme Inhibition Assay | 7.7 µM | [4][5] |
| Methyl-3,4-dephostatin | Tyrosyl-DNA phosphodiesterase I (Tdp1) | Tdp1-DNA Covalent Complex Accumulation Assay | ~3 µM (estimated) | [1] |
| Methyl-3,4-dephostatin | Tyrosyl-DNA phosphodiesterase I (Tdp1) | Not specified | Sub-micromolar | [1][2] |
Experimental Protocols
Tyrosyl-DNA Phosphodiesterase I (Tdp1) Inhibition Assay
This protocol outlines a general method to assess the inhibitory effects of compounds on Tdp1 activity.
1. Reagents and Materials:
-
Recombinant human Tdp1 enzyme
-
Fluorogenic Tdp1 substrate (e.g., a short oligonucleotide with a 3'-tyrosine linked via a phosphodiester bond and a fluorophore/quencher pair)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)
-
Dephostatin and methyl-3,4-dephostatin (dissolved in DMSO)
-
96-well microplate
-
Fluorescence plate reader
2. Experimental Procedure:
-
Prepare serial dilutions of methyl-3,4-dephostatin and dephostatin in the assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a fixed concentration of the Tdp1 enzyme to each well of the microplate, except for the no-enzyme control wells.
-
Add the serially diluted compounds to their respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic Tdp1 substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the phosphodiester bond by Tdp1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Mechanism and Workflow
Signaling Pathway of Tdp1 Inhibition
References
- 1. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dephostatin, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative Analysis of PTP1B Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of various inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.[1][2][3][4] Overexpression or increased activity of PTP1B has been implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target.[1][5] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of inhibitor potencies, experimental methodologies, and relevant signaling pathways.
PTP1B Inhibitor Potency: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of PTP1B inhibitors. These values represent the concentration of the inhibitor required to reduce the in vitro activity of PTP1B by 50% and serve as a standard measure of inhibitor potency.
| Inhibitor | IC50 Value (µM) | Notes |
| 3,4-Dephostatin | Data Not Available in Search Results | A known PTP inhibitor, specific IC50 for PTP1B not found. |
| Trodusquemine (MSI-1436) | 1 | A non-competitive, allosteric inhibitor.[6] |
| Compound 2 (Wiesmann C. et al.) | 22 | A noncompetitive compound targeting an allosteric site.[6] |
| Compound 3 (Wiesmann C. et al.) | 8 | A noncompetitive compound targeting an allosteric site.[6] |
| JTT-551 | Kᵢ of 0.22 ± 0.04 | Discontinued due to insufficient efficacy and adverse effects.[6] |
| Compound 10a (Unnamed) | 0.19 | Good selectivity over other phosphatases like TCPTP and SHP2.[6] |
| Mucusisoflavone B | 2.5 ± 0.2 | An isoflavone dimer derivative.[7] |
| Derrone | 12.6 ± 1.6 | |
| Alpinumisoflavone | 21.2 ± 3.8 | |
| Mimulone (1) | 1.9 | A geranylated flavanone. |
| 6-geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane (8) | 2.2 | A geranylated dihydroflavonol. |
Experimental Protocol: Determination of PTP1B Inhibition (IC50)
The following is a generalized protocol for determining the IC50 value of a PTP1B inhibitor, based on common methodologies described in the literature.[8][9][10][11]
1. Reagents and Materials:
-
Recombinant Human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP))
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
To each well of a 96-well plate, add a fixed amount of the PTP1B enzyme.
-
Add the various concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C for 30 minutes).
-
Initiate the enzymatic reaction by adding the PTP1B substrate to each well.
-
Incubate the reaction for a specific period, allowing for the dephosphorylation of the substrate by PTP1B.
-
Stop the reaction (e.g., by adding 1 M NaOH if using pNPP).
-
Measure the product formation. For pNPP, this is done by measuring the absorbance at 405 nm. For fluorescent substrates, measure the fluorescence at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the context of PTP1B inhibition, the following diagrams illustrate the PTP1B signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Workflow for determining the IC50 value of a PTP1B inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTPN1 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dephostatin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3,4-Dephostatin, a potent protein tyrosine phosphatase (PTP) inhibitor.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals must handle this compound with a comprehensive understanding of its potential hazards and the regulatory requirements for its disposal.
Immediate Safety and Handling
Personal Protective Equipment (PPE) Requirements
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. Consult your institution's Environmental Health and Safety (EHS) office. |
Operational Disposal Plan: Step-by-Step Guidance
The disposal of this compound must be conducted through your institution's designated hazardous waste management program.[2][3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][4]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container compatible with chemical waste.[2] The original container is often the best choice for storing hazardous waste.[3]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[2] Do not use abbreviations. The date the first waste is added to the container must also be recorded.[2]
-
Collection : Collect all materials contaminated with this compound, including:
-
Unused or expired compound.
-
Contaminated solutions.
-
Grossly contaminated labware (e.g., pipette tips, weighing boats).[2]
-
Contaminated PPE.
-
Step 2: Storage
-
Location : Store the hazardous waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[5][6] Do not store waste containers in hallways or other public locations.[5]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[2] Ensure the exterior of the container is free of contamination.[3]
Step 3: Decontamination of Labware and Surfaces
-
Initial Rinse : For reusable labware or work surfaces that have come into contact with this compound, perform an initial rinse with a suitable solvent (e.g., ethanol or methanol).[2] This rinsate must be collected and disposed of as hazardous waste.[2][7]
-
Secondary Cleaning : Following the solvent rinse, wash the labware or surface with soap and water.[2]
Step 4: Disposal Request and Pickup
-
Institutional Procedures : Follow your institution's specific protocol for requesting a hazardous waste pickup, which is typically managed by the Environmental Health and Safety (EHS) department.[8]
-
Documentation : Accurately and completely fill out all required waste disposal forms.[8]
Experimental Protocols Cited
The handling and disposal procedures outlined are based on established best practices for managing hazardous chemical waste in a laboratory setting.[3][6][7] Specific experimental protocols for the inactivation of this compound prior to disposal are not detailed in the provided search results. Therefore, disposal via a certified hazardous waste management service is the mandated procedure.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
References
Personal protective equipment for handling 3,4-Dephostatin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
Immediate Safety and Personal Protective Equipment (PPE)
As a potent protein tyrosine phosphatase (PTP) inhibitor, 3,4-Dephostatin should be handled with utmost care to prevent exposure. The following PPE is mandatory when handling this compound.
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting, compliant with EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | To be worn over safety goggles for enhanced protection against splashes. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair must be changed immediately upon contamination. |
| Body Protection | Disposable Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing. |
| Respiratory Protection | N95 Respirator | A NIOSH-approved N95 (US) or equivalent respirator is recommended for handling the solid compound. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to disposal.
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Experimental Protocols and Special Instructions
Due to the limited availability of specific experimental protocols involving this compound in safety literature, general best practices for handling potent compounds should be strictly followed.
Special Instructions:
-
Instability in Solution: this compound is reported to be unstable in solution. Therefore, solutions should be prepared fresh just prior to use.[1]
-
Reconstitution: For reconstitution, the use of degassed solvents is recommended.[1]
-
Storage: The solid compound should be stored under an inert gas.[1]
Disposal Plan
All waste generated during the handling of this compound must be considered hazardous.
Waste Disposal Summary
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, gloves, lab coats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated sharps (e.g., needles, glass pipettes) must be placed in a designated sharps container for hazardous chemical waste. |
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Quantitative Data
Due to the absence of a publicly available Safety Data Sheet for this compound, comprehensive quantitative toxicity and exposure data are not available. The following information is for the more stable analog, Ethyl-3,4-dephostatin, and should be used as a reference with caution.
Physicochemical and Biological Data for Ethyl-3,4-dephostatin
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Solid |
| Solubility | DMSO: ~28 mg/mL, H₂O: Insoluble |
| Primary Target IC₅₀ | 3.2 µM for PTP1B[1] |
| Storage Temperature | 2-8°C |
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment and the guidance of a qualified safety professional. Always consult your institution's safety policies and procedures before handling any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
